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growth factor receptor-bound protein 10

Cat. No.: B1174771
CAS No.: 151441-47-3
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Description

Overview of GRB10 as an Adaptor Protein in Cellular Signaling

Growth Factor Receptor-Bound Protein 10 (GRB10) is a member of a small family of adaptor proteins that also includes GRB7 and GRB14. atlasgeneticsoncology.org Adaptor proteins like GRB10 are essential intracellular molecules that facilitate the assembly of signaling complexes, thereby modulating the flow of information from cell surface receptors to downstream effector proteins. wikipedia.orguniprot.org GRB10 is characterized by several key structural domains that enable its diverse interactions and functions. These include an N-terminal proline-rich region, a central region containing a Ras-associating (RA) domain and a pleckstrin homology (PH) domain, a unique region designated as the BPS (between PH and SH2 domains), and a C-terminal Src homology 2 (SH2) domain. nih.govnih.gov

The SH2 domain is particularly critical as it allows GRB10 to bind to phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs), such as the insulin (B600854) receptor (INSR) and the insulin-like growth factor-I receptor (IGF-1R). nih.govnih.govresearchgate.net Through these interactions, GRB10 can either positively or negatively regulate signaling cascades, influencing a wide array of cellular processes including growth, proliferation, metabolism, and apoptosis. atlasgeneticsoncology.orgnih.gov The function of GRB10 can be complex and context-dependent, with different isoforms of the protein exhibiting varied effects. wikipedia.orgnih.gov

Historical Context of GRB10 Discovery and Initial Characterization

GRB10 was first identified in the mid-1990s as a protein that interacts with the insulin receptor, leading to its initial designation as Grb-IR (insulin receptor-binding protein). atlasgeneticsoncology.orgwikipedia.org Early studies focused on its ability to bind to the activated insulin receptor and its potential role in modulating insulin signaling. nih.gov These initial characterizations established GRB10 as an adaptor protein with the potential to influence metabolic regulation.

Subsequent research expanded the known binding partners of GRB10 to include other receptor tyrosine kinases like the IGF-1R, epidermal growth factor receptor (EGFR), and platelet-derived growth factor receptor (PDGFR). wikipedia.orgpnas.org The discovery of its various protein domains provided a structural basis for its function as a molecular scaffold, capable of bringing together different components of signaling pathways. nih.gov Furthermore, the gene encoding GRB10 was mapped to human chromosome 7, and it was found to be an imprinted gene, meaning that its expression is dependent on the parent of origin. uniprot.orgnih.govnih.gov This imprinting is tissue-specific, with the paternal allele being expressed in the brain and the maternal allele in most other tissues. uniprot.orgnih.govnih.gov

Significance of GRB10 in Contemporary Biological Research

GRB10 continues to be a subject of intense scientific investigation due to its multifaceted roles in fundamental biological processes and its implication in various diseases. Its function as a key regulator of insulin and IGF-1 signaling places it at the center of research into metabolic disorders such as type 2 diabetes and obesity. wikipedia.orgnih.govutrgv.edu Studies in mouse models have demonstrated that GRB10 acts as a negative regulator of insulin sensitivity in vivo. utrgv.edu

Moreover, the involvement of GRB10 in cell growth and proliferation has led to significant interest in its role in cancer. nih.govnih.gov Depending on the cancer type, GRB10 has been shown to act as either a tumor suppressor or an oncogene. nih.govnih.gov For instance, it is considered an oncogene in glioblastoma but may have tumor-suppressive functions in other contexts. nih.gov The intricate regulation of GRB10 expression and activity, including through phosphorylation by kinases like mTORC1, adds another layer of complexity to its biological significance. wikipedia.orgnih.gov The study of GRB10 provides valuable insights into the intricate networks that govern cellular communication and offers potential therapeutic targets for a range of human diseases.

Data Tables

Table 1: Key Characteristics of the Human GRB10 Gene and Protein

CharacteristicDescriptionSource(s)
Gene Name GRB10 (Growth Factor Receptor Bound Protein 10) genecards.org
Aliases GRB-IR, Grb-10, IRBP, MEG1, RSS atlasgeneticsoncology.orgwikipedia.org
Genomic Location Chromosome 7p12.1 atlasgeneticsoncology.orgwikipedia.org
Protein Domains Proline-rich (PR) region, Ras-associating (RA) domain, Pleckstrin homology (PH) domain, BPS domain, Src homology 2 (SH2) domain nih.gov
Cellular Localization Cytoplasm, Cytosol, Plasma membrane, Mitochondria atlasgeneticsoncology.orgwikipedia.orguniprot.org
Imprinting Paternally expressed in the brain; Maternally expressed in most other tissues. uniprot.orgnih.govnih.gov

Table 2: Selected Binding Partners of GRB10 and Their Functions

Binding PartnerGRB10 Domain(s) InvolvedFunctional Consequence of InteractionSource(s)
Insulin Receptor (INSR) SH2, BPSNegative regulation of insulin signaling. uniprot.orgnih.govnih.gov
Insulin-like Growth Factor-I Receptor (IGF-1R) SH2, BPSNegative regulation of IGF-1 signaling. uniprot.orgnih.govnih.gov
RAF-1 Not fully definedInteraction with the MAPK/ERK signaling pathway. atlasgeneticsoncology.orgwikipedia.org
MEK1 Not fully definedInteraction with the MAPK/ERK signaling pathway. atlasgeneticsoncology.orgwikipedia.org
NEDD4 Not fully definedMediates ubiquitination and degradation of receptors like IGF-1R. uniprot.orgnih.gov
GIGYF1/2 Proline-rich (PR) regionModulation of insulin signaling and neuronal survival. nih.govnih.gov
mTORC1 Not fully definedPhosphorylation and stabilization of GRB10, creating a feedback loop. nih.govwikipedia.orgnih.gov
AKT Not fully definedPotential positive regulation of the Akt pathway. atlasgeneticsoncology.org

Properties

CAS No.

151441-47-3

Molecular Formula

C10H13NO2

Origin of Product

United States

Molecular Architecture and Isoform Diversity of Grb10

Genomic Organization and Transcriptional Regulation of the GRB10 Locus

The human GRB10 gene is located on chromosome 7, specifically in the 7p12.1-p12 region, while the murine ortholog, Grb10, is found on proximal chromosome 11. pnas.orgoup.comwikipedia.orggenecards.org The mouse Grb10 gene spans approximately 110 kilobases (kb). pnas.org The genomic structure of GRB10 is complex, featuring multiple exons and alternative promoters that give rise to various splice variants, also known as isoforms. pnas.orgoup.comatlasgeneticsoncology.org In humans, at least four major splicing variants have been identified (isoforms β, γ, ε, and ζ), each with different transcript sizes and resulting protein products. atlasgeneticsoncology.org

A key feature of the GRB10 gene is its complex transcriptional regulation, which is governed by genomic imprinting. nih.gov This epigenetic mechanism results in parent-of-origin-specific gene expression. The regulation of GRB10 imprinting is highly specific to both tissue type and the particular isoform being expressed. atlasgeneticsoncology.orgnih.gov In mice, Grb10 is predominantly expressed from the maternal allele in most non-neuronal tissues, acting as a growth suppressor. nih.govpnas.org Conversely, in the brain, expression switches to the paternal allele, which is initiated from several downstream alternative promoters. nih.govpnas.org

In humans, the imprinting pattern is even more intricate and differs from that in mice. oup.comnih.gov While paternal-specific expression is observed in the human fetal brain, many other fetal tissues exhibit biallelic expression, meaning both parental alleles are transcribed. oup.comnih.gov Furthermore, in human skeletal muscle, a specific isoform (γ1) is expressed exclusively from the maternal allele. oup.comnih.gov This tissue- and isoform-specific imprinting is controlled by regulatory elements within the gene locus, including differentially methylated regions (DMRs) and binding sites for the CCCTC-binding factor (CTCF), which can act as a methylation-sensitive insulator to regulate promoter access. nih.govnih.gov

Structural Domains of GRB10 and Their Functional Significance

GRB10 possesses a modular architecture consisting of several distinct protein domains that dictate its function as a signaling adapter. nih.govnih.gov These domains mediate protein-protein and protein-lipid interactions, allowing GRB10 to integrate into various signaling networks. The primary structural domains include an N-terminal Proline-rich region, a Ras-associating (RA) domain, a central Pleckstrin Homology (PH) domain, a C-terminal Src Homology 2 (SH2) domain, and a unique domain situated between the PH and SH2 domains, known as the BPS domain. nih.govatlasgeneticsoncology.orgnih.gov

Human GRB10 Isoforms Size (Amino Acids) Molecular Weight (kDa) Key Features
Isoform beta (Grb-IR) 54862A major splice variant.
Isoform gamma (IR-SV1) 53661Differs in sequence from isoform beta.
Isoform epsilon (KIAA0207) 58866Contains distinct sequence elements.
Isoform zeta 59467The longest of these four described isoforms.

This table summarizes data on four known human GRB10 protein isoforms. atlasgeneticsoncology.org

Located near the N-terminus, GRB10 contains proline-rich sequences. nih.govatlasgeneticsoncology.orgnih.gov These motifs are known binding sites for proteins that contain Src Homology 3 (SH3) domains. Research has demonstrated that this region in GRB10 can interact with the SH3 domain of the non-receptor tyrosine kinase c-Abl in vitro. atlasgeneticsoncology.org This interaction suggests a role for GRB10 in linking receptor tyrosine kinase signaling to other pathways regulated by SH3-containing proteins.

The Ras-associating (RA) domain of GRB10 has a structural fold similar to ubiquitin and shows homology to a protein in C. elegans called MIG-10. atlasgeneticsoncology.orgnih.gov This domain suggests a potential for direct interaction with Ras-like GTP-binding proteins. atlasgeneticsoncology.orgnih.gov Structural studies have revealed that the RA domain and the adjacent PH domain form an integrated, dimeric structural unit. nih.gov This RA-PH tandem is a feature shared with other proteins involved in actin-cytoskeleton rearrangement, hinting at broader cellular functions for GRB10 beyond metabolic signaling. nih.gov

The Pleckstrin Homology (PH) domain is a protein module of approximately 124 amino acids found in a wide range of signaling proteins. atlasgeneticsoncology.org In GRB10, the PH domain is centrally located and, together with the RA domain, forms a stable, integrated unit. nih.govnih.gov PH domains are typically known to bind to phosphoinositides, which are lipid molecules in the cell membrane, thereby targeting proteins to specific cellular locations. The GRB10 PH domain is believed to play a role in its subcellular localization, with some reports suggesting it is important for targeting the protein to mitochondria. atlasgeneticsoncology.org

The C-terminal Src Homology 2 (SH2) domain is a highly conserved module of about 100 amino acids that is critical for GRB10 function. atlasgeneticsoncology.org Its primary role is to recognize and bind to specific phosphotyrosine residues on activated receptor tyrosine kinases (RTKs) and other signaling proteins. nih.govuniprot.orgnih.gov The GRB10 SH2 domain mediates interactions with a wide array of receptors, including the insulin (B600854) receptor (IR), insulin-like growth factor 1 receptor (IGF1R), epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and others. nih.govnih.govnih.gov This binding is essential for recruiting GRB10 to activated signaling complexes at the plasma membrane. nih.gov Beyond receptor binding, the SH2 domain is also implicated in interactions with other signaling molecules like MEK1 and RAF1, placing GRB10 within the mitogen-activated protein kinase (MAPK) pathway. nih.gov Furthermore, the SH2 domain facilitates the interaction with the E3 ubiquitin ligase NEDD4, which can lead to the degradation of the IGF1R, and has been implicated in GRB10 homodimerization. nih.govnih.govproteopedia.org

Unique to the Grb7/10/14 family is a region of approximately 50 amino acids located between the PH and SH2 domains, designated the BPS domain. nih.govnih.govwikipedia.org This domain is a crucial functional component of GRB10, particularly in its role as a negative regulator of insulin and IGF-1 signaling. nih.govpsu.edu The BPS domain directly inhibits the catalytic activity of the IR and IGF1R kinase domains. nih.govpsu.edu It functions as a pseudosubstrate inhibitor, binding to the kinase domain in a manner that depends on the receptor's activation loop being phosphorylated, yet it does not bind directly to the phosphotyrosine residues. nih.govnih.govpsu.edu The presence of both the BPS and SH2 domains allows GRB10 to interact with receptors with high specificity and affinity, with different receptors showing varied reliance on each domain for the interaction. nih.gov

GRB10 Domain Primary Function / Interacting Partners
Proline-Rich (PR) Region Binds SH3 domains (e.g., c-Abl). atlasgeneticsoncology.org
Ras-Associating (RA) Domain Potential interaction with Ras-like GTPases; forms a unit with the PH domain. atlasgeneticsoncology.orgnih.gov
Pleckstrin Homology (PH) Domain Membrane/mitochondrial targeting; phosphoinositide binding. atlasgeneticsoncology.orgnih.gov
Src Homology 2 (SH2) Domain Binds phosphotyrosine on activated receptors (e.g., IR, IGF1R, EGFR) and other proteins (e.g., MEK1, RAF1, NEDD4). nih.govnih.govnih.govproteopedia.org
BPS Domain Inhibits kinase activity of IR and IGF1R; acts as a pseudosubstrate. nih.govnih.govpsu.edu

This table provides a summary of the functional significance of the major domains within the GRB10 protein.

Compound and Protein Table

NameClass
Growth factor receptor-bound protein 10 (GRB10)Protein
Growth factor receptor-bound protein 7 (Grb7)Protein
Growth factor receptor-bound protein 14 (Grb14)Protein
CCCTC-binding factor (CTCF)Protein
c-AblProtein
RasProtein
MIG-10Protein
Src Homology 2 (SH2)Protein Domain
Src Homology 3 (SH3)Protein Domain
Pleckstrin Homology (PH)Protein Domain
Ras-Associating (RA)Protein Domain
InsulinHormone
Insulin-like growth factor 1 (IGF-1)Hormone
Insulin receptor (IR)Protein
Insulin-like growth factor 1 receptor (IGF1R)Protein
Epidermal growth factor receptor (EGFR)Protein
Platelet-derived growth factor receptor (PDGFR)Protein
MEK1Protein
RAF1Protein
NEDD4Protein

Characterization and Functional Implications of GRB10 Splice Variants and Isoforms

The alternative splicing of the GRB10 gene results in a variety of protein isoforms, each with unique structural features and functional consequences. nih.gov These splice variants exhibit differential expression patterns across various tissues and are subject to genomic imprinting, where the expression of an allele depends on its parental origin. researchgate.netoup.com This subsection details the known splice variants in humans and mice and explores their functional implications.

In humans, several GRB10 isoforms have been identified, including GRB10β, γ, ε, and ζ. atlasgeneticsoncology.org These isoforms share a core structure but differ primarily in their N-terminal regions and the integrity of the PH domain due to the differential use of 5' exons. atlasgeneticsoncology.orgnih.gov For instance, some isoforms may have truncated PR or PH domains, which can alter their subcellular localization and protein-protein interactions. nih.gov The expression of these isoforms is tightly regulated; for example, in the human fetal brain, most GRB10 variants are transcribed exclusively from the paternal allele, whereas in skeletal muscle, the γ1 isoform is expressed solely from the maternal allele. researchgate.netoup.com In many other tissues, GRB10 expression is biallelic. researchgate.net

The functional consequences of this isoform diversity are significant. Different isoforms can have opposing effects on signaling pathways. For example, the overexpression of certain GRB10 isoforms has been shown to inhibit insulin/IGF-I signaling, while others may stimulate it, depending on the cellular context and the specific isoform expressed. uniprot.orgnih.govnih.gov This discrepancy is likely due to the varying abilities of the isoforms to interact with specific binding partners. The SH2 domain of GRB10 is a primary site of interaction with activated receptors, and alterations in other domains can modulate this interaction or recruit other signaling molecules, such as NEDD4, GIGYF2, and RAF-1. nih.govuniprot.orgnih.gov

In mice, the alternative splicing of Grb10 is less complex, with the major isoforms being α and δ. researchgate.net These isoforms differ by a small segment between the proline-rich and RA-like domains. researchgate.net Similar to humans, mouse Grb10 expression is imprinted, with the maternal allele being predominantly expressed in most tissues, except for the brain, where the paternal allele is expressed. nih.gov The disruption of the maternal Grb10 allele in mice leads to fetal and placental overgrowth, highlighting its role as a growth suppressor. nih.gov Conversely, the paternal allele has been implicated in regulating social behaviors. nih.gov

The tissue-specific expression of different isoforms contributes to the diverse physiological roles of GRB10. The varying levels of these isoforms and their respective protein partners are thought to underlie the tissue-specific functional roles of GRB10. nih.gov For instance, the specific isoforms expressed in pancreatic islets are involved in regulating insulin and glucagon (B607659) secretion. nih.gov The intricate regulation of GRB10 splicing and imprinting allows for a fine-tuning of its function in a manner that is specific to developmental stage, tissue type, and parental lineage.

Table 1: Human GRB10 Isoforms and their Characteristics This table is interactive. You can sort and filter the data by clicking on the column headers.

Isoform Name Other Names Structural Characteristics Key Functional Implications
GRB10β Grb-IR N-terminal variations compared to other isoforms. atlasgeneticsoncology.orgnih.gov Interacts with the insulin receptor and can inhibit its function. atlasgeneticsoncology.org
GRB10γ Grb10/IR-SV1, hGrb-IRβ Contains an intact PH domain and a distinct amino terminus. atlasgeneticsoncology.orgresearchgate.net The γ1 isoform is expressed from the maternal allele in skeletal muscle. researchgate.netoup.com
GRB10ε KIAA0207 Contains unique N-terminal segments. atlasgeneticsoncology.org Contributes to the diversity of GRB10 functions through its specific structure.

| GRB10ζ | hGrb10γ | Shares similarities with the gamma isoform but has distinct features. atlasgeneticsoncology.org | Involved in the complex regulation of growth factor signaling. |

Table 2: Mouse Grb10 Isoforms and their Characteristics This table is interactive. You can sort and filter the data by clicking on the column headers.

Isoform Name Structural Characteristics Key Functional Implications
mGrb10α Differs from mGrb10δ in a short segment between the PR and RA domains. researchgate.net Overexpression has an inhibitory effect on IGF-I-mediated mitogenesis. oup.com
mGrb10δ Lacks a 75 bp segment corresponding to the third translated exon compared to mGrb10α. researchgate.net Appears to be the predominant isoform in mouse tissues. researchgate.net

| mGrb10β1/β2 | Predicted isoforms differing in the alternative splicing of exons 3 and 4. researchgate.net | Their specific functions are still under investigation. |

Protein Protein Interaction Networks Mediated by Grb10

Interaction with Receptor Tyrosine Kinases (RTKs)

GRB10 interacts with several activated receptor tyrosine kinases, primarily through its SH2 domain, which recognizes and binds to specific phosphotyrosine residues on the receptors. nih.govnih.govyoutube.com However, the BPS domain also plays a significant role, particularly in the interaction with the insulin (B600854) and insulin-like growth factor 1 receptors. nih.govpsu.edunih.gov These interactions can either positively or negatively regulate the receptor's signaling output, depending on the specific receptor and cellular context. nih.govnih.gov

The interaction between GRB10 and the Insulin Receptor (IR) and Insulin-Like Growth Factor 1 Receptor (IGF-1R) is the most extensively studied. GRB10 predominantly acts as a negative regulator of both IR and IGF-1R signaling. nih.govutrgv.edu This inhibitory function is achieved through multiple mechanisms.

Firstly, GRB10 directly inhibits the catalytic activity of the IR and IGF-1R kinase domains. nih.govpsu.edu This inhibition is mediated by the BPS domain, which binds to the activated kinase domain and acts as a pseudosubstrate inhibitor, blocking the access of other substrates. nih.govpsu.eduwikipedia.org Both the SH2 and BPS domains of GRB10 are capable of mediating the interaction with the IR. nih.govnih.gov While the SH2 domain binds to phosphotyrosine residues in the receptor's activation loop, the BPS domain can interact with the kinase domain in a phosphorylation-dependent manner but does not bind directly to phosphotyrosine. nih.govpsu.edu

Secondly, GRB10 promotes the degradation of these receptors. It recruits the E3 ubiquitin ligase NEDD4 to the IGF-1R, leading to the receptor's ubiquitination, internalization, and subsequent degradation by both proteasomal and lysosomal pathways. nih.govuniprot.orgnih.govproteopedia.orgscispace.com This GRB10/NEDD4 complex is critical for regulating the stability and cell surface levels of the IGF-1R. nih.govresearchgate.net GRB10 itself is not ubiquitinated by NEDD4 in this complex but acts as a bridge to bring NEDD4 into proximity with the receptor. nih.govtemple.edu

Despite the wealth of evidence for its inhibitory role, some studies have suggested that GRB10 can also act as a positive regulator of mitogenic signaling downstream of IR and IGF-1R. nih.govnih.gov Microinjection of the GRB10 SH2 domain was shown to inhibit insulin- and IGF-I-stimulated DNA synthesis, suggesting that the interaction is necessary for the mitogenic signal. nih.govnih.gov

Table 1: Summary of GRB10 Interactions with IR and IGF-1R

Interacting Domain(s) on GRB10Primary Effect on ReceptorMechanism of ActionReferences
SH2 and BPS DomainsNegative Regulation (Inhibition)Directly inhibits kinase activity; Blocks substrate access. nih.govnih.govpsu.edunih.gov
SH2 DomainNegative Regulation (Degradation)Recruits NEDD4 E3 ligase, leading to receptor ubiquitination and degradation. nih.govnih.govproteopedia.orgscispace.com
SH2 and Pro-rich DomainsPositive Regulation (Mitogenesis)Stimulates DNA synthesis in response to insulin and IGF-I. nih.govnih.govnih.gov

GRB10 was initially identified as a protein that interacts with the Epidermal Growth Factor Receptor (EGFR). nih.govpsu.edu However, this interaction is considered weak and less significant compared to its binding to the IR. nih.govlu.seportlandpress.com Upon stimulation with EGF, GRB10 undergoes serine phosphorylation, but not tyrosine phosphorylation, which suggests that it is not a direct substrate of the EGFR kinase. nih.govlu.se Furthermore, overexpression of GRB10 does not enhance EGF-induced DNA synthesis, contrasting with its effect on insulin- or PDGF-mediated mitogenesis. nih.govnih.gov

GRB10 has been identified as an interacting partner for the activated form of the Platelet-Derived Growth Factor Receptor β (PDGFRβ). nih.govuniprot.org This interaction is mediated by the GRB10 SH2 domain, which binds to the phosphorylated tyrosine residue 771 (Y771) on the PDGFRβ. nih.gov In contrast to its role with the IR/IGF-1R, GRB10 appears to function as a positive, stimulatory signaling adapter in PDGF-BB-mediated mitogenesis. nih.govnih.gov Experiments using a cell-permeable Grb10 SH2 domain showed interference with PDGF-BB-induced DNA synthesis, highlighting the importance of this interaction for the mitogenic response. nih.gov

GRB10 acts as a positive regulator in the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR) signaling pathway. nih.gov In response to VEGF, GRB10 becomes tyrosine phosphorylated in endothelial cells, a process that requires an intact SH2 domain and is partially mediated by the non-receptor tyrosine kinase Src. nih.gov Furthermore, VEGF stimulation increases the mRNA levels of GRB10. The expression of GRB10, in turn, leads to an increase in the quantity and tyrosine phosphorylation of VEGFR-2, suggesting a positive feedback loop in VEGF signaling. nih.gov This positive effect of GRB10 on VEGFR-2 is specific and does not require the GRB10 SH2 domain. nih.gov

GRB10 has been shown to associate with the activated forms of the Hepatocyte Growth Factor Receptor (Met) and the Fibroblast Growth Factor Receptor (FGFR). nih.govuniprot.org While the functional consequence of the GRB10-Met interaction is not yet fully defined lu.se, its interaction with FGFR is suggested to have a positive role in mitogenesis. nih.gov Like with PDGF, GRB10's interaction with these mitogenic receptors points to a role as a positive signaling adapter. nih.gov

Table 2: Overview of GRB10 Interactions with Various RTKs

ReceptorGRB10 Interaction DomainEffect on SignalingKey Research FindingReferences
EGFR SH2 (weak interaction)Minimal/NonePoorly associates; Not a direct substrate. nih.govpsu.edulu.seportlandpress.com
PDGFRβ SH2 (binds pY771)Positive (Mitogenic)Stimulates PDGF-BB-induced DNA synthesis. nih.govuniprot.org
VEGFR-2 SH2 (for phosphorylation)PositiveIncreases VEGFR-2 levels and phosphorylation. nih.gov
Met Not specifiedUndeterminedAssociates with the activated receptor. nih.govuniprot.orglu.se
FGFR Not specifiedPositive (Mitogenic)Associates with the activated receptor. nih.govuniprot.org

Association with Non-Receptor Tyrosine Kinases

In addition to RTKs, GRB10 interacts with several non-receptor tyrosine kinases, often in a manner independent of its SH2 domain.

c-Abl: The interaction between GRB10 and the c-Abl tyrosine kinase is mediated not by the GRB10 SH2 domain, but through the SH3 domain of c-Abl. lu.se

Tec: GRB10 binds to the Tec family of non-receptor tyrosine kinases. This association leads to the tyrosine phosphorylation of GRB10 and results in a negative regulation of Tec-induced c-Fos induction. lu.se

Bcr-Abl: The oncogenic fusion protein Bcr-Abl associates with GRB10 in a phosphotyrosine-dependent manner, which is important for Bcr-Abl-induced cell transformation. nih.govlu.se

Raf-1 and MEK1: GRB10 can interact with components of the MAPK pathway, including Raf-1 and MEK1. researchgate.netlu.se Notably, the interaction with its SH2 domain is phosphotyrosine-independent. nih.govlu.se

These interactions highlight GRB10's role as a scaffold protein that can integrate signals from various pathways, influencing cellular processes beyond receptor-level regulation. lu.se

TEC Family Kinases

The interaction between GRB10 and the Tec family of non-receptor tyrosine kinases is an important aspect of its function. Research has reported the tyrosine phosphorylation of GRB10 following its interaction with Tec kinases. nih.gov This phosphorylation event suggests that GRB10 is a substrate for Tec kinases and that this post-translational modification may regulate GRB10's activity or its ability to interact with other binding partners, thereby influencing downstream signaling events. nih.gov

BCR-ABL Oncogene

GRB10 has been identified as a significant binding partner for the BCR-ABL oncoprotein, the hallmark of Philadelphia chromosome-positive leukemias. nih.govgrantome.comcapes.gov.brcapes.gov.br This association is dependent on the tyrosine kinase activity of BCR-ABL. nih.gov Studies using mouse models of BCR-ABL-induced leukemia have demonstrated that GRB10 plays a crucial role in the development of the disease. nih.govnih.gov Knockdown of Grb10 in these models resulted in delayed disease onset, reduced colony formation of leukemia cells, and prolonged survival. nih.gov In human BCR-ABL-positive cell lines, reducing GRB10 expression led to decreased cell viability and proliferation, alongside an induction of apoptosis. nih.gov These findings underscore the importance of the GRB10-BCR-ABL interaction in promoting leukemogenesis, suggesting GRB10 is a key component of the signaling pathways activated by the oncogene. nih.govnih.gov

Engagement with Intracellular Signaling Molecules and Adaptor Proteins

GRB10's function extends beyond receptor interactions, engaging with a variety of intracellular molecules to fine-tune signaling cascades.

GRB10-Interacting GYF (GIGYF) Proteins (GIGYF1 and GIGYF2)

Initial studies, primarily in mouse models, identified GRB10-Interacting GYF (GIGYF) proteins 1 and 2 as novel binding partners for the N-terminus of GRB10. nih.govoup.com The interaction is mediated by the GYF domain of GIGYF1 and GIGYF2 binding to proline-rich motifs within GRB10. nih.gov This complex was shown to be recruited to activated insulin-like growth factor-1 (IGF-1) receptors, where GIGYF proteins appeared to modulate GRB10's regulatory effects on receptor signaling. nih.govoup.complos.org

However, more recent research has brought crucial nuance to this interaction, highlighting a significant difference between species. Studies have shown that human GRB10 lacks the critical PPGΦ sequence required for binding to the GYF domain. nih.gov Consequently, compelling evidence from co-immunoprecipitation and proximity ligation assays in human cell lines indicates that human GIGYF2 does not interact with human GRB10. nih.govqub.ac.uk This finding challenges the direct translation of the GIGYF2/GRB10 complex's role from mouse models to human physiology and disease, suggesting that the pathological effects of human GIGYF2 mutations are likely independent of GRB10 signaling. nih.govqub.ac.uk

Nedd4 E3 Ubiquitin Ligase

GRB10 plays a crucial role as an adaptor protein by linking the E3 ubiquitin ligase Nedd4 to its substrates, particularly the IGF-1 receptor. nih.govnih.govtandfonline.com The Src homology 2 (SH2) domain of GRB10 binds constitutively to the C2 domain of Nedd4 in a manner that is independent of phosphotyrosine. nih.govnih.gov Upon ligand stimulation of the IGF-1 receptor, GRB10 binds to the activated receptor. nih.gov This forms a ternary complex of IGF-1R-GRB10-Nedd4, which brings the ubiquitin ligase in close proximity to the receptor. nih.gov This recruitment by GRB10 is critical for the Nedd4-mediated ubiquitination of the IGF-1R, which in turn promotes the receptor's internalization and subsequent degradation. nih.govnih.govtandfonline.com Interestingly, while GRB10 facilitates the ubiquitination of the receptor, GRB10 itself is not a substrate for ubiquitination by Nedd4. nih.govtandfonline.com

Insulin Receptor Substrates (IRS-1, IRS-2)

GRB10 is a significant negative regulator of the insulin signaling pathway, primarily by interfering with the function of Insulin Receptor Substrates 1 and 2 (IRS-1 and IRS-2). nih.govelsevierpure.com Overexpression of GRB10 has been shown to significantly decrease the insulin-stimulated tyrosine phosphorylation of both IRS-1 and IRS-2. nih.govelsevierpure.com Mechanistically, GRB10 achieves this inhibition by physically disrupting the association between the insulin receptor (IR) and IRS-1/IRS-2. nih.gov Yeast tri-hybrid studies and cellular assays have indicated that the SH2 domain of GRB10 is required for this effect, as it binds to the activated insulin receptor and sterically hinders the access of IRS proteins. nih.gov By blocking the interaction between the receptor and its primary substrates, GRB10 effectively inhibits the downstream phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.govarizona.edu

RAF1 and MEK1

GRB10 also interacts with key components of the mitogen-activated protein kinase (MAPK) cascade, namely RAF1 and MEK1. nih.govresearchgate.net The interaction between GRB10 and these kinases occurs through its SH2 domain, but in a phosphotyrosine-independent manner. nih.govresearchgate.net Research has shown that the association between GRB10 and RAF1 is constitutive, meaning they are bound together regardless of cellular stimulation. nih.govresearchgate.net In contrast, the interaction between GRB10 and MEK1 is dynamic and requires insulin stimulation of the cells, following the activation of the MAPK pathway. nih.govresearchgate.net It has been suggested that GRB10 might be phosphorylated by MAPK, potentially as part of a feedback mechanism to modulate its own function in insulin signaling, though the precise consequences of these interactions are still under investigation. nih.gov

Interactive Data Tables

Table 1: GRB10 Protein-Protein Interaction Summary

Interacting Protein GRB10 Domain/Region Interaction Type Functional Consequence
TEC Family Kinases Unknown Phosphorylation GRB10 is phosphorylated by Tec kinase. nih.gov
BCR-ABL SH2 Domain Tyrosine-dependent Promotes leukemogenesis. nih.govnih.gov
GIGYF1/GIGYF2 (mouse) N-terminal Proline-rich motifs GYF domain-mediated Modulates IGF-1 receptor signaling. nih.govoup.com
GIGYF2 (human) N/A No interaction demonstrated Human GRB10 lacks the binding motif for GIGYF2. nih.govqub.ac.uk
Nedd4 SH2 Domain Constitutive, Phosphotyrosine-independent Recruits Nedd4 to IGF-1R for ubiquitination and degradation. nih.govnih.gov
IRS-1 / IRS-2 SH2 Domain Indirect (blocks access to IR) Inhibits insulin signaling by preventing IRS-1/2 binding to the insulin receptor. nih.gov
RAF1 SH2 Domain Constitutive, Phosphotyrosine-independent Part of MAPK pathway regulation. nih.govresearchgate.net

| MEK1 | SH2 Domain | Insulin-dependent, Phosphotyrosine-independent | Part of MAPK pathway regulation. nih.govresearchgate.net |

AXIN1 and LRP6 in Wnt Signaling

Growth factor receptor-bound protein 10 (GRB10) has been identified as a negative regulator of the canonical Wnt signaling pathway through its direct interaction with the Low-density lipoprotein receptor-related protein 6 (LRP6). nih.govnih.gov LRP6 functions as a co-receptor for Wnt ligands and is crucial for the transduction of the Wnt signal. nih.gov In the canonical Wnt pathway, the binding of a Wnt protein to its receptor complex, which includes LRP6, triggers a series of intracellular events that lead to the stabilization of β-catenin. A key step in this process is the recruitment of the scaffold protein AXIN1 to LRP6, which disrupts the β-catenin destruction complex. nih.govnih.gov

Research has demonstrated that GRB10 directly binds to the intracellular domain of LRP6. nih.govuniprot.org This interaction physically interferes with the binding of AXIN1 to LRP6. nih.govnih.govorangelinelab.com By preventing the AXIN1-LRP6 association, GRB10 effectively suppresses Wnt signaling upstream of β-catenin. nih.gov This inhibitory mechanism has been confirmed in studies using human embryonic kidney (HEK293T) cells, where the overexpression of GRB10 was shown to suppress TCF-dependent reporter activities induced by Wnt3a and LRP6, but not by a constitutively active form of β-catenin. nih.gov Conversely, the reduction of endogenous GRB10 levels through RNA interference resulted in the stimulation of Wnt3a-induced reporter activity. nih.gov These findings establish that GRB10's point of intervention is between the LRP6 receptor and the β-catenin destruction complex. The consequence of this interference is a reduction in the Wnt-induced accumulation of β-catenin, thereby downregulating the entire signaling cascade. nih.gov

GRB10 Interaction in the Wnt Signaling Pathway
Interacting ProteinRole in Wnt SignalingEffect of GRB10 InteractionReference
LRP6Wnt co-receptor, recruits AXIN1 to initiate signal transduction.GRB10 binds to the intracellular domain of LRP6. nih.gov
AXIN1Scaffold protein; its recruitment to LRP6 disrupts the β-catenin destruction complex.GRB10 binding to LRP6 interferes with the AXIN1-LRP6 association. nih.govnih.govorangelinelab.com
β-cateninCentral signaling molecule; stabilized upon Wnt activation.GRB10's action leads to decreased accumulation of β-catenin. nih.gov

mTOR Complex 1 (mTORC1)

GRB10 is a direct substrate and a critical negative regulator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). physiology.orgresearchgate.net The interaction forms a key negative feedback loop that modulates both insulin/IGF-1 signaling and mTORC1 activity. physiology.orgnih.gov mTORC1, a central regulator of cell growth, proliferation, and metabolism, phosphorylates GRB10 at specific serine residues, notably Ser501 and Ser503 in mice and the corresponding Ser476 in humans. nih.govmdpi.comnih.gov

This mTORC1-mediated phosphorylation is a dynamic switch that alters GRB10's binding preferences. nih.govcornell.edu In its unphosphorylated state, GRB10 binds to activated insulin receptors (IR) and insulin-like growth factor 1 receptors (IGF1R), inhibiting their signaling pathways. nih.govutrgv.edu However, sustained activation of mTORC1 leads to the phosphorylation of GRB10. nih.gov This phosphorylation event causes GRB10 to dissociate from the insulin receptor and instead bind to raptor (regulatory-associated protein of mTOR), an essential scaffolding component of mTORC1. researchgate.netnih.gov

The binding of phosphorylated GRB10 to raptor prevents raptor from associating with mTOR, thereby suppressing mTORC1 signaling. nih.gov This constitutes a classic negative feedback mechanism: activated mTORC1 phosphorylates GRB10, which in turn inhibits mTORC1 activity. nih.govcornell.edu This feedback is crucial for maintaining cellular homeostasis and has been observed to regulate processes like lipolysis and thermogenesis in adipose tissues. cornell.edu Studies in human skeletal muscle cells have shown that inhibiting mTORC1 with rapamycin blocks GRB10 phosphorylation, which represses this negative feedback loop and increases insulin responsiveness. physiology.orgnih.gov Furthermore, mTORC1 signaling appears to stabilize the GRB10 protein, as long-term inhibition of mTORC1 leads to a decrease in GRB10 abundance. researchgate.net

Research Findings on GRB10 and mTORC1 Interaction
Research FindingExperimental ContextConclusionReference
mTORC1 directly phosphorylates GRB10 at Ser501/503.Phosphoproteomic analysis and in vitro kinase assays.Identifies GRB10 as a direct substrate of mTORC1. researchgate.netmdpi.com
Phosphorylation switches GRB10 binding from IR to raptor.Co-immunoprecipitation assays in HEK293T cells and adipocytes.Demonstrates a phosphorylation-dependent shift in GRB10 binding partners. nih.govcornell.edu
GRB10 interaction with raptor inhibits mTORC1 activity.Analysis of S6 kinase phosphorylation and other mTORC1 downstream targets.Establishes GRB10 as a negative feedback inhibitor of mTORC1. nih.gov
Knockdown of GRB10 enhances insulin signaling.Studies in human primary skeletal muscle myotubes.Confirms GRB10 as a negative regulator of insulin action. physiology.orgnih.gov
mTORC1 signaling stabilizes GRB10 protein.Treatment of cells with rapamycin or mTOR catalytic inhibitors.Reveals that mTORC1 promotes the accumulation of GRB10 post-translationally. researchgate.net

Bim L

GRB10 functions as an anti-apoptotic protein through its direct interaction with Bim L, a pro-apoptotic member of the Bcl-2 family. nih.gov Bim is a critical regulator of the intrinsic apoptotic pathway, and its activity is tightly controlled by various mechanisms, including protein-protein interactions. nih.gov

The interaction between GRB10 and Bim L was identified through a yeast two-hybrid screen using Bim L as bait to screen a human fetal cDNA library. nih.gov This interaction was subsequently confirmed in mammalian cells using co-immunoprecipitation and intracellular co-localization studies. nih.gov Further investigation revealed that GRB10 specifically interacts with the Dynein Binding Domain (DBD) of Bim. nih.gov

Functionally, this interaction inhibits the pro-apoptotic activity of Bim L. nih.govnih.gov Overexpression of GRB10 was shown to inhibit apoptosis that is typically triggered by the overexpression of Bim isoforms containing the DBD. The anti-apoptotic effect of GRB10 on Bim L appears to be dependent on the phosphorylation state of Bim's DBD, suggesting a regulated mechanism of inhibition. nih.gov This interaction places GRB10 as a modulator of apoptosis, linking growth factor signaling pathways to the core apoptotic machinery. nih.gov

Details of the GRB10 and Bim L Interaction
Aspect of InteractionMethod of Discovery/ConfirmationKey FindingReference
IdentificationYeast two-hybrid screenGRB10 was identified as a binding partner of Bim L. nih.gov
VerificationCo-immunoprecipitation and co-localization studiesConfirmed the physical interaction within cells. nih.gov
Binding DomainYeast mating testsGRB10 binds to the Dynein Binding Domain (DBD) of Bim. nih.gov
Functional ConsequenceApoptosis assaysGRB10 inhibits the pro-apoptotic function of Bim L. nih.gov
Regulatory MechanismAnalysis of Bim phosphorylation sitesThe inhibitory activity of GRB10 is dependent on the phosphorylation of Bim's DBD. nih.gov

Mechanistic Roles of Grb10 in Signal Transduction Pathways

Modulation of Insulin (B600854) and IGF-1 Receptor Signaling Cascades

GRB10 is a well-documented interacting partner of the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R). oup.comnih.govnih.gov It binds to the activated, tyrosine-phosphorylated forms of these receptors primarily through its C-terminal Src homology 2 (SH2) domain and a unique region known as the BPS (between the Pleckstrin homology and SH2 domain). nih.govoup.com This interaction is the foundation of its modulatory effects on the PI3K/Akt and MAPK/ERK pathways, which are central to the metabolic and mitogenic actions of insulin and IGF-1.

GRB10 functions as a potent negative regulator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.gov Overexpression of GRB10 has been shown to inhibit this cascade, while its genetic deletion or suppression via RNA interference results in enhanced insulin-stimulated phosphorylation of Akt. nih.govnih.govoup.com This inhibitory effect is also observed in human skeletal muscle cells, where GRB10 knockdown boosts insulin-induced PI3K/Akt signaling and glucose uptake. nih.gov

The primary mechanism for this regulation involves GRB10 disrupting the critical association between the insulin receptor and its primary substrates, IRS-1 and IRS-2. nih.govnih.gov By preventing the recruitment of IRS proteins to the activated receptor, GRB10 effectively blocks the downstream activation of PI3K and the subsequent phosphorylation and activation of Akt. nih.gov Furthermore, the mammalian target of rapamycin (B549165) complex 1 (mTORC1) can phosphorylate GRB10, which stabilizes the protein and creates a negative feedback loop that dampens PI3K/Akt signaling. researchgate.netnih.gov

Research FindingModel SystemEffect of GRB10Reference
Overexpression inhibits PI3K/Akt pathway.Various cell linesInhibition of Akt phosphorylation. nih.govnih.govnih.gov
Knockdown/deficiency enhances insulin-stimulated Akt phosphorylation.Mouse models, HeLa cellsIncreased Akt phosphorylation. nih.govoup.comnih.govoup.com
Disrupts association of IRS-1/IRS-2 with the insulin receptor.CHO/IR cells, adipocytesReduced IRS tyrosine phosphorylation. nih.govnih.gov
mTORC1-mediated phosphorylation stabilizes GRB10.Mouse Embryonic Fibroblasts (MEFs)Feedback inhibition of the PI3K pathway. researchgate.netnih.gov
Knockdown enhances insulin-induced PI3K/Akt signaling.Human skeletal muscle cellsIncreased insulin responsiveness. nih.gov

Parallel to its effects on the PI3K/Akt pathway, GRB10 also negatively regulates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling axis. nih.govoup.com Overexpression of GRB10 curtails insulin-stimulated phosphorylation of MAPK, whereas its suppression leads to enhanced signaling through this pathway. oup.com

The inhibitory mechanism targets the adapter protein Shc, which functions upstream of MAPK. GRB10 inhibits the insulin-stimulated tyrosine phosphorylation of Shc, a step that is crucial for activating the MAPK cascade. oup.com This action is dependent on the SH2 domain of GRB10. oup.com Similar to the PI3K/Akt pathway, the MAPK/ERK pathway is also subject to the negative feedback loop involving mTORC1-mediated phosphorylation and stabilization of GRB10. researchgate.netnih.gov

Research FindingModel SystemEffect of GRB10Reference
Overexpression inhibits insulin-stimulated MAPK phosphorylation.CHO/IR cells, 3T3-L1 adipocytesInhibition of MAPK phosphorylation. oup.com
RNAi-mediated suppression enhances MAPK phosphorylation.HeLa cells overexpressing IRIncreased MAPK phosphorylation. oup.com
Inhibits tyrosine phosphorylation of the adaptor protein Shc.CHO/IR cellsDecreased Shc phosphorylation. oup.com
mTORC1-mediated feedback inhibition.Mouse Embryonic Fibroblasts (MEFs)Inhibition of ERK-MAPK pathway. researchgate.netnih.gov

GRB10 employs a dual strategy to dampen signaling, involving both the obstruction of substrate access and the direct inhibition of receptor kinase activity. nih.gov A primary mechanism is the physical blockage of substrates like IRS-1 and IRS-2 from accessing their binding sites on the activated insulin receptor, an effect described as steric hindrance. nih.govnih.gov Studies using yeast tri-hybrid systems have confirmed that GRB10, through its SH2 domain, prevents the association between IRS proteins and the IR. nih.gov

In addition to impeding substrate recruitment, in vitro studies have demonstrated that GRB10 can directly inhibit the catalytic activity of the IR and IGF-1R kinase domains toward peptide substrates. nih.gov This inhibition occurs through an uncompetitive mechanism. nih.gov However, some studies in cellular contexts have found that GRB10 can inhibit the phosphorylation of IRS-1 without altering the autophosphorylation of the receptor itself, suggesting that in a physiological setting, blocking substrate access may be the more dominant inhibitory mechanism. nih.govelsevierpure.com

GRB10 is also a key player in regulating the lifespan of insulin and IGF-1 receptors by promoting their degradation. nih.gov It accomplishes this by facilitating receptor ubiquitination, a process that tags proteins for destruction. In the context of the IGF-1R, GRB10 forms a complex with the E3 ubiquitin ligase Nedd4. tandfonline.com Acting as an adapter, GRB10 bridges Nedd4 to the IGF-1R, which enhances ligand-induced ubiquitination and subsequent degradation of the receptor through both proteasomal and lysosomal pathways. tandfonline.com This process is also associated with increased internalization of the IGF-1R from the cell surface. tandfonline.com

A similar role has been identified for the insulin receptor. Suppressing GRB10 in cells leads to an increase in IR protein levels, whereas overexpressing GRB10 causes a reduction in IR protein. nih.govphysiology.org GRB10 mediates the insulin-stimulated ubiquitination of the IR, targeting it for degradation predominantly via the proteasome. nih.govphysiology.org This provides an additional layer of negative regulation on insulin signaling, complementing its direct inhibition of kinase activity and substrate binding.

Regulation of Other Growth Factor Receptor Signaling Pathways

The influence of GRB10 extends beyond the insulin and IGF-1 receptors. It is an adapter protein with broad specificity, capable of interacting with a variety of other receptor tyrosine kinases. nih.govnih.govnih.gov Research has identified GRB10 as a binding partner for the activated forms of the Platelet-Derived Growth Factor (PDGF) receptor β, the Hepatocyte Growth Factor receptor (Met), and the Fibroblast Growth Factor (FGF) receptor. nih.gov

Historically, GRB10 was first identified through its association with the Epidermal Growth Factor Receptor (EGFR) and the Ret receptor tyrosine kinase. nih.gov Additionally, it has been implicated as a negative regulator in the growth hormone signaling pathway via a direct interaction with the growth hormone receptor. nih.gov GRB10 can also associate with non-receptor tyrosine kinases, including members of the Src family. researchgate.net

Influence on Wnt Signaling Pathway Dynamics

GRB10 also functions as a novel negative regulator within the canonical Wnt signaling pathway. nih.gov It exerts this effect by directly binding to the intracellular domain of the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6). nih.gov

The binding of GRB10 to LRP6 interferes with the subsequent recruitment of the scaffolding protein Axin to the receptor complex. nih.gov The LRP6-Axin interaction is a critical event that leads to the stabilization of β-catenin, the central effector of the canonical Wnt pathway. By preventing Axin from binding, GRB10 overexpression promotes the degradation of β-catenin, thereby attenuating Wnt-induced gene expression. nih.gov Conversely, the knockdown of endogenous GRB10 enhances Wnt signaling activity, confirming its role as an intrinsic inhibitor of this pathway. nih.gov This places GRB10's point of intervention upstream of β-catenin stabilization. nih.gov

Crosstalk with mTORC1 Signaling and Metabolic Regulation

Growth factor receptor-bound protein 10 (GRB10) is a critical node in the intricate network of intracellular signaling, particularly at the intersection of growth factor and nutrient-sensing pathways. Its interaction with the mechanistic target of rapamycin complex 1 (mTORC1) represents a key feedback mechanism that fine-tunes metabolic processes, including insulin sensitivity, lipid metabolism, and energy homeostasis.

Large-scale quantitative phosphoproteomic studies have identified GRB10 as a direct substrate of mTORC1. researchgate.netnih.govbsb-muenchen.de The mTORC1 signaling pathway integrates signals from nutrients, growth factors, and cellular energy status to control a wide array of metabolic functions through the phosphorylation of its substrates. physiology.org In human skeletal muscle cells, both insulin and amino acids have been shown to independently and additively promote the phosphorylation of GRB10 at serine 476 (Ser476). physiology.orgnih.govphysiology.org In other cellular contexts, mTORC1-mediated phosphorylation of GRB10 has been identified at serines 501 and 503 (Ser501/503). nih.govtandfonline.com This phosphorylation event is a pivotal point in a sophisticated negative feedback loop.

The activation of mTORC1 leads to the phosphorylation and subsequent stabilization of the GRB10 protein. researchgate.netnih.govbsb-muenchen.de This phosphorylation event alters GRB10's binding preference. In its unphosphorylated state, GRB10 binds to the activated insulin receptor (IR), acting as a negative regulator of insulin signaling by inhibiting the phosphatidylinositide 3-kinase (PI3K)/Akt pathway. physiology.orgnih.govtandfonline.com However, upon phosphorylation by a sustainedly active mTORC1, GRB10 dissociates from the insulin receptor. nih.govtandfonline.com The phosphorylated GRB10 then interacts with the regulatory-associated protein of mTOR (Raptor), a crucial positive regulator within the mTORC1 complex. nih.govtandfonline.comunm.edu The binding of GRB10 to Raptor physically obstructs Raptor's association with mTOR, thereby suppressing mTORC1 signaling activity. nih.govtandfonline.com This action establishes a negative feedback mechanism where an output of the mTORC1 pathway (phosphorylated GRB10) circles back to inhibit the complex itself. nih.gov

The metabolic implications of the GRB10-mTORC1 crosstalk are profound, particularly in insulin-sensitive tissues like muscle and adipose tissue.

Regulation of Adipose Tissue Metabolism and Energy Expenditure: The GRB10-mTORC1 axis is also a key regulator of lipid metabolism and thermogenesis. nih.gov GRB10 is highly expressed in brown adipose tissue (BAT), and its expression in white adipose tissue (WAT) is significantly increased upon exposure to cold. nih.govtandfonline.comunm.edunih.gov Research has shown that fat-specific disruption of Grb10 in mice leads to elevated mTORC1 signaling in adipose tissues. unm.edunih.gov This, in turn, suppresses lipolysis and diminishes thermogenic functions, leading to reduced energy expenditure and a predisposition to diet-induced obesity and insulin resistance. nih.govtandfonline.comnih.gov The metabolic effects resulting from GRB10 deficiency, such as suppressed lipolysis and thermogenesis, can be mitigated by the administration of the mTORC1 inhibitor rapamycin. unm.edunih.gov This highlights that GRB10 promotes these catabolic processes through its negative regulation of the mTORC1 pathway. nih.govunm.edu

Research Findings on GRB10 and mTORC1-Mediated Metabolic Regulation

Experimental ModelGRB10 ModulationKey FindingsMetabolic OutcomeCitations
Human Skeletal Muscle MyotubesKnockdownEnhanced insulin-induced PI3K/Akt signaling; Increased glucose uptake; Increased insulin receptor abundance.Increased Insulin Sensitivity physiology.orgnih.govphysiology.org
Human Skeletal Muscle MyotubesRapamycin Treatment (Acute)Blocked GRB10 Ser476 phosphorylation; Enhanced PI3K/Akt signaling.Increased Insulin Responsiveness physiology.orgnih.govphysiology.org
Mouse Adipose TissueFat-Specific KnockoutIncreased mTORC1 signaling; Suppressed lipolysis; Reduced thermogenic gene expression; Reduced energy expenditure.Increased Adiposity; Exacerbated Diet-Induced Obesity and Insulin Resistance nih.govtandfonline.comunm.edunih.gov
Mouse Adipose Tissue (Grb10 deficient)Rapamycin AdministrationDiminished the effects of Grb10 deficiency on lipolysis and thermogenesis.Partial Rescue of Metabolic Phenotype unm.edunih.gov
Mouse Skeletal MuscleMuscle-Specific KnockoutIncreased muscle size; Increased glucose uptake; Enhanced phospho-Akt signaling.Enhanced Muscle Growth and Glucose Metabolism oup.comresearchgate.net

Compound and Protein List

NameType
This compound (GRB10)Adaptor Protein
Mechanistic target of rapamycin complex 1 (mTORC1)Protein Complex
InsulinHormone
Insulin receptor (IR)Receptor Tyrosine Kinase
Phosphatidylinositide 3-kinase (PI3K)Enzyme (Kinase)
Akt (Protein kinase B)Enzyme (Kinase)
Regulatory-associated protein of mTOR (Raptor)Protein
Rapamycin (Sirolimus)Small Molecule (mTORC1 Inhibitor)
Insulin receptor substrate (IRS-1)Adaptor Protein
Uncoupling protein 1 (UCP1)Protein

Biological and Physiological Functions of Grb10

Regulation of Embryonic and Postnatal Growth and Development

GRB10 is a potent growth suppressor, and its expression levels are critical for normal embryonic and postnatal development. nih.gov Disruption of the Grb10 gene in mice has been shown to result in significant overgrowth, highlighting its inhibitory role in growth processes. pnas.org

GRB10, particularly the maternally inherited allele, acts as a crucial restrictor of fetal and placental growth. researchgate.net Disruption of the maternal Grb10 allele in mice leads to embryonic and placental hypertrophy. researchgate.net Mice with a disrupted maternal Grb10 allele are born approximately 30% larger than their normal littermates. pnas.org This overgrowth is evident during embryonic development and persists into adulthood. nih.gov

The protein's role in embryonic growth appears to be largely independent of insulin-like growth factor 2 (IGF2) signaling. pnas.org Genetic studies in mice have shown that GRB10's growth-regulating function is not primarily mediated through the insulin-like growth factor 1 receptor (IGF1R) or the insulin (B600854) receptor (Insr) during fetal development. nih.govnih.gov Instead, it seems to operate through a distinct pathway that influences fetal growth. pnas.org

In the placenta, maternally expressed GRB10 limits the size and efficiency of the organ. researchgate.net Disruption of the maternal Grb10 allele results in an increased volume of the labyrinthine layer, the primary site of nutrient exchange, leading to a more efficient placenta that supports enhanced fetal growth. researchgate.net In humans, placental GRB10 expression has been positively associated with placental weight, birth weight, and neonatal head circumference, particularly in males, suggesting a role in regulating fetoplacental growth. nih.gov

Table 1: Effects of Maternal Grb10 Disruption on Fetal and Placental Growth in Mice

ParameterWild-TypeMaternal Grb10 DisruptionPercentage Increase
Fetal WeightNormal~30% Larger~30%
Placental SizeNormalEnlarged-
Placental EfficiencyNormalIncreased-

Influence on Lean and Adipose Tissue Proportions

Postnatal overgrowth in mice with Grb10 deletion has been partly attributed to an increase in lean mass. nih.gov These mice exhibit a greater number of muscle fibers. nih.gov The genotype of the pup is more strongly associated with influencing its own lean mass. nih.gov

Conversely, GRB10 plays a critical role in adipose tissue. nih.gov Fat-specific disruption of Grb10 in mice leads to increased fat mass. nih.gov When fed a high-fat diet, Grb10 mutant mice show a significant increase in fat stores compared to their wild-type littermates. nih.gov Interestingly, the mother's Grb10 expression has a larger effect on the adiposity of the pup. nih.gov In adult mice, disruption of the Grb10 gene is associated with reduced adiposity. nih.gov

Control of Cellular Proliferation and Cell Cycle Progression

GRB10 has been implicated in the regulation of cell proliferation, with its effects being context-dependent. nih.gov In some cancers, such as glioma and gastric cancer, elevated GRB10 expression is associated with increased cell proliferation. nih.govaging-us.com Knockdown of GRB10 in glioma and gastric cancer cell lines has been shown to inhibit cell proliferation and colony formation. nih.govaging-us.comresearchgate.net

Studies in glioma cells have revealed that silencing GRB10 expression can inhibit the transition of cells from the S phase to the G2/M phase of the cell cycle. nih.govresearchgate.net In primary muscle cells isolated from Grb10 knockout mice, there is an increased rate of proliferation. nih.gov This enhanced proliferation is associated with changes in key cell cycle progression markers, such as retinoblastoma (Rb) and p21, which are involved in regulating the G1 to S phase transition. nih.gov Overexpression of GRB10 in prostate cancer cell lines has been shown to accelerate tumorigenesis. urotoday.com

Modulation of Cell Survival and Apoptosis Pathways

GRB10 is also involved in the modulation of cell survival and apoptosis. It has been identified as an interacting partner of Bim L, a pro-apoptotic member of the Bcl-2 family. nih.gov GRB10 interacts with the dynein binding domain (DBD) of Bim and can inhibit apoptosis triggered by the overexpression of Bim isoforms that contain this domain. nih.gov This anti-apoptotic activity of GRB10 appears to be dependent on the phosphorylation of putative sites on the DBD of Bim. nih.gov

In the context of pancreatic β-cells, disruption of Grb10 has been shown to protect mice from streptozotocin-induced apoptosis. nih.gov This suggests that reducing GRB10 expression could be a means to reduce β-cell apoptosis. nih.gov Conversely, a separate study using viral delivery of a short hairpin RNA to knock down Grb10 in the adult mouse pancreas resulted in increased apoptosis of both endocrine and exocrine tissue, indicating a role for GRB10 in promoting cell survival in these compartments. diabetesjournals.org

Involvement in Cellular Metabolism and Energy Homeostasis

GRB10 plays a significant role in cellular metabolism and the maintenance of energy homeostasis. nih.gov It is involved in regulating lipid metabolism and thermogenesis. nih.gov GRB10 expression is high in brown adipose tissue (BAT) and is induced in white adipose tissue (WAT) by cold exposure. nih.gov

Fat-specific disruption of Grb10 in mice leads to suppressed lipolysis and reduced thermogenic function. nih.gov This identifies GRB10 as a key regulator of adiposity, thermogenesis, and energy expenditure. nih.gov Furthermore, GRB10 in hypothalamic AgRP and POMC neurons contributes to the maintenance of energy balance. researchgate.netspringernature.com

GRB10 is a well-established negative regulator of insulin signaling. nih.gov Animal models with a disruption of the Grb10 gene have provided significant insights into its role in glucose homeostasis and insulin sensitivity.

Adult mice with a disruption of the Grb10 gene (Grb10Δ2-4 mice) exhibit improved whole-body glucose tolerance and insulin sensitivity. nih.gov These mice show enhanced insulin-stimulated Akt and mitogen-activated protein kinase phosphorylation in insulin target tissues like skeletal muscle and fat. nih.gov Hyperinsulinemic-euglycemic clamp studies have confirmed that peripheral disruption of the Grb10 gene leads to increased insulin sensitivity. nih.govnih.gov

The improved glucose homeostasis in Grb10-deficient mice is a result of both enhanced insulin signaling and altered body composition, specifically an increase in muscle mass. oup.comnih.gov While both Grb10 and the closely related Grb14 knockout mice show improved glucose homeostasis, double-knockout mice are protected from impaired glucose tolerance resulting from a high-fat diet, a protection not seen in the single-knockout animals. nih.gov This suggests that GRB10 and GRB14 may regulate whole-body glucose homeostasis through additional mechanisms beyond their effects on the IRS-1/Akt pathway. nih.gov

Table 2: Metabolic Phenotype of Adult Grb10Δ2-4 Mice

ParameterWild-TypeGrb10Δ2-4 Mutant
Whole-Body Glucose ToleranceNormalImproved
Insulin SensitivityNormalImproved
Muscle MassNormalIncreased
AdiposityNormalReduced

Adipogenesis, Lipolysis, and Thermogenesis Regulation

Growth factor receptor-bound protein 10 (GRB10) has been identified as a significant regulator of lipid metabolism and thermogenic processes. unm.edunih.gov Its expression is notably high in brown adipose tissue (BAT), and in white adipose tissue (WAT), its expression is significantly induced by cold exposure. unm.edunih.gov GRB10 plays a crucial role in promoting both lipolysis, the breakdown of fats, and thermogenesis, the process of heat production. nih.gov

The mechanism of GRB10's action in adipose tissue involves a unique feedback loop with the mechanistic/mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of metabolic processes. nih.gov In adipocytes, mTOR-mediated phosphorylation of GRB10 causes it to switch its binding preference from the insulin receptor to raptor, a component of the mTORC1 complex. unm.eduelsevierpure.com This interaction leads to the dissociation of raptor from mTOR, which in turn downregulates mTORC1 signaling. unm.edunih.gov Since mTORC1 activation is known to suppress lipolysis and promote lipid accumulation, GRB10's inhibition of this pathway effectively promotes fat breakdown. nih.gov

Summary of GRB10's Role in Adipose Tissue Function
ProcessEffect of GRB10MechanismResult of GRB10 Deficiency in Mice
LipolysisPromotesInhibits mTORC1 signaling via a phosphorylation-dependent feedback mechanism. unm.edunih.govSuppressed lipolysis unm.edunih.gov
ThermogenesisPromotesReduced thermogenic function unm.edunih.gov
AdiposityRegulatesInhibition of mTORC1 which suppresses lipid accumulation. nih.govIncreased total body and fat mass nih.gov

Roles in Cellular Differentiation and Morphogenesis

GRB10 functions as an intracellular adaptor protein that negatively regulates the actions of several growth factor receptors, including the insulin and insulin-like growth factor-1 (IGF-1) receptors. nih.gov This regulatory role extends to fundamental cellular processes like proliferation and differentiation. nih.govnih.gov

Studies on primary muscle cells have demonstrated that GRB10 acts as a negative regulator of myogenesis, the formation of muscular tissue. nih.gov Primary muscle cells isolated from mice with a deleted Grb10 gene (Grb10-/-) showed increased rates of both proliferation and differentiation when compared to cells from wild-type mice. nih.gov The enhanced proliferation was linked to higher phosphorylation of Akt and ERK in the basal state and changes in key cell cycle markers. nih.gov Furthermore, the absence of GRB10 led to a quicker transition to a differentiated state, as indicated by myogenin expression. nih.gov

GRB10's involvement in differentiation is also suggested in other tissues. For instance, it may participate in regulating the pathological processes of osteoarthritis. nih.gov Insulin-like growth factor-1 is crucial for the proliferation, differentiation, and matrix synthesis of chondrocytes, which are essential for cartilage morphogenesis. nih.gov Given that GRB10 interacts with insulin-like growth factor receptors, it is believed to be involved in this process. nih.gov The protein is also known to participate in processes such as cell migration and apoptosis. nih.gov

Impact of GRB10 Deletion on Muscle Cell Dynamics
Cellular ProcessObservation in GRB10-/- Muscle CellsAssociated Molecular Changes
ProliferationIncreased rate of proliferation. nih.govEnhanced phosphorylation of Akt and ERK; changes in cell cycle markers (e.g., Retinoblastoma protein, p21). nih.gov
DifferentiationFaster transition to a differentiated state. nih.govIncreased expression of myogenin. nih.gov
Glucose MetabolismHigher glucose uptake in the basal state. nih.govEnhanced insulin signaling and increased GLUT4 translocation to the plasma membrane. nih.gov

Contribution to Neurodevelopment and Neuronal Function

GRB10 is encoded by an imprinted gene, meaning its expression is parent-of-origin specific. nih.govnih.gov In the central nervous system, including the brain and spinal cord, the paternal allele of Grb10 is expressed, while the maternal allele is expressed in most other tissues. nih.govworld-wide.org This unique expression pattern points to a specialized role for paternally expressed GRB10 in neuronal development and function. nih.gov

Research has established that paternal GRB10 acts as a negative regulator of brain growth. world-wide.org Studies using a large sample of mice lacking the paternal Grb10 allele (Grb10+/p) revealed that both brain weight and volume were significantly greater compared to controls, with the difference increasing with age. world-wide.org However, this overgrowth did not appear to be caused by an increase in the density of neurons or glial cells, nor by increased neuronal proliferation. world-wide.org This suggests that GRB10's role in brain growth may be related to other factors, such as myelination, a possibility currently under investigation due to GRB10's links to the IGF-1/mTOR pathway. world-wide.org

While the precise functions of paternal GRB10 in neurons are still being fully elucidated, it is known to interact with several proteins that have critical roles in neurogenesis and neuronal function, such as GIGYF2, NEDD4, and PDGFRβ. nih.gov Furthermore, increased expression of GRB10 in the hippocampus of diabetic rats has been shown to impair neural function and cognition by negatively regulating the IGF-1 receptor signaling pathway. nih.gov This highlights the importance of tightly regulated GRB10 expression for normal neuronal function. nih.govnih.gov

Regulatory Mechanisms Governing Grb10 Expression and Activity

Transcriptional and Post-Transcriptional Control of GRB10 Gene Expression

The expression of the GRB10 gene is subject to complex transcriptional and post-transcriptional regulation, characterized by genomic imprinting and the use of alternative promoters. This results in tissue-specific and parent-of-origin-dependent expression patterns. nih.govnih.gov

In mice, the Grb10 gene is maternally expressed in most non-neuronal tissues from a major promoter. nih.gov Conversely, in neurons, expression switches to the paternal allele, driven by at least three alternative downstream promoters. nih.govnih.gov This switch is governed by an imprinting control region (ICR) that is differentially methylated. On the maternal allele, the ICR is methylated, while on the paternal allele, it is unmethylated and bound by the CCCTC-binding factor (CTCF), a key regulator of imprinted gene expression. nih.govnih.gov In humans, the imprinting is also tissue-specific, with paternal expression observed in the brain and biallelic or maternal expression in other tissues. nih.govuniprot.org

The use of alternative promoters can also lead to the generation of different GRB10 isoforms, which may have distinct functional properties. nih.govnih.gov While it is evident that both major and neuronal-specific promoters in mice can transcribe mRNAs containing all known coding exons, there is also evidence of truncated isoforms, although their expression in relevant tissues requires further validation. nih.gov

Furthermore, histone modifications, such as H3K4me3, have been implicated in the transcriptional regulation of GRB10. Studies have shown that changes in H3K4me3 levels near the transcription start site can correlate with alterations in GRB10 gene expression, suggesting an epigenetic layer of control beyond DNA methylation. mdpi.com

Post-Translational Modifications of GRB10 Protein

Following translation, the GRB10 protein undergoes several post-translational modifications that are critical for regulating its stability, localization, and interactions with other proteins. These modifications include phosphorylation, ubiquitination, and others that fine-tune its function as a signaling adapter.

Phosphorylation is a key mechanism for modulating GRB10 activity. GRB10 is a substrate for several kinases, and its phosphorylation status dictates its interaction partners and downstream effects.

mTORC1: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) directly phosphorylates GRB10 at multiple serine residues, including Ser501/503. nih.govresearchgate.net This phosphorylation event is significant as it stabilizes the GRB10 protein and creates a negative feedback loop in insulin (B600854)/IGF-1 signaling. researchgate.netphysiology.org Phosphorylation by mTORC1 promotes the dissociation of GRB10 from the insulin receptor and enhances its binding to raptor, a key component of mTORC1. nih.govtandfonline.com This interaction with raptor inhibits mTORC1 activity, thereby downregulating downstream signaling. nih.govtandfonline.com In human skeletal muscle cells, insulin and amino acids stimulate GRB10 phosphorylation at Ser476 in an mTORC1-dependent manner. physiology.org

PKCζ: The atypical protein kinase C zeta (PKCζ) has been implicated in the phosphorylation of the GRB10 homolog, Grb14. lu.seresearchgate.net Given the sequence homology between Grb10 and Grb14, it is plausible that PKCζ also phosphorylates GRB10, potentially influencing its role as a negative regulator of insulin signaling. lu.seresearchgate.net

Src/Fyn: GRB10 is a direct substrate for members of the Src family of tyrosine kinases, such as Src and Fyn. nih.gov Insulin stimulation can lead to the tyrosine phosphorylation of GRB10. nih.gov This phosphorylation, particularly at tyrosine 67, appears to negatively regulate the binding of GRB10 to the insulin receptor, as a mutant form of GRB10 at this site exhibits higher affinity for the receptor. nih.gov

Other Kinases: GRB10 is also phosphorylated by the p42/44 mitogen-activated protein kinase (MAPK) at serine residues 150 and 476 in humans. researchgate.netnih.gov This phosphorylation can modulate the inhibitory effect of GRB10 on insulin signaling. nih.gov Additionally, Akt has been shown to directly bind and phosphorylate GRB10, which regulates its interaction with 14-3-3 proteins. johnshopkins.edu

Kinase PartnerPhosphorylation Site(s)Functional ConsequenceReference
mTORC1Ser501/503, Ser476 (human)Stabilizes GRB10; promotes binding to raptor and inhibits mTORC1 activity; creates a negative feedback loop in insulin signaling. nih.govresearchgate.netphysiology.orgtandfonline.com
Src/FynTyr67Negatively regulates GRB10 binding to the insulin receptor. nih.gov
MAPK (p42/44)Ser150, Ser476 (human)Modulates the inhibitory effect of GRB10 on insulin signaling. researchgate.netnih.gov
AktNot specifiedRegulates interaction with 14-3-3 proteins. johnshopkins.edu
PKCζNot specified (inferred from Grb14)Potential regulation of insulin signaling inhibition. lu.seresearchgate.net

The stability and turnover of the GRB10 protein are regulated by the ubiquitin-proteasome system. GRB10 can be targeted for degradation, and it also plays a role in the ubiquitination of other proteins, such as the insulin and IGF-1 receptors.

GRB10 interacts with the E3 ubiquitin ligase NEDD4. nih.govnih.govtandfonline.com This interaction is crucial for the ligand-induced ubiquitination and subsequent degradation of the IGF-1 receptor. tandfonline.com GRB10 acts as an adapter, bringing NEDD4 into proximity with the receptor to facilitate its ubiquitination. nih.govnih.gov The interaction between GRB10 and NEDD4 occurs via the SH2 domain of GRB10 and the C2 domain of NEDD4 and is independent of phosphotyrosine binding. nih.gov

Interestingly, while GRB10 facilitates the ubiquitination of receptors, GRB10 itself is also subject to proteasomal degradation. physiology.orgresearchgate.net The abundance of GRB10 protein is increased in cells lacking NEDD4, suggesting that NEDD4 plays a role in controlling GRB10 protein levels. researchgate.net Treatment with a proteasomal inhibitor, MG-132, leads to the accumulation of GRB10, confirming its degradation via the proteasome. physiology.orgresearchgate.net

Allosteric Regulation and Conformational Changes

The function of GRB10 is influenced by allosteric regulation and conformational changes that occur upon binding to its interaction partners. The dimeric nature of the GRB10 SH2 domain has significant implications for its ligand specificity, which can be considered a form of allosteric regulation. nih.govsysdude.com The dimer interface of the SH2 domain positions key residues that favor the binding of dimeric, turn-containing phosphotyrosine sequences, such as those found in the activated insulin and IGF-1 receptors. nih.govsysdude.com

Furthermore, the binding of GRB10 to its target receptors is a multi-domain interaction that likely involves conformational changes. The BPS (between PH and SH2) domain of GRB10 is thought to bind to a region of the insulin receptor kinase domain that becomes exposed upon receptor autophosphorylation. nih.gov This suggests that a conformational change in the receptor induces a binding site for the BPS domain, and this interaction, in concert with the SH2 domain binding, confers specificity. nih.gov It has been proposed that the binding of GRB10 to the insulin receptor may induce a conformational change in the receptor itself, which could physically hinder the phosphorylation of other substrates like Shc. oup.com

Dimerization and Oligomerization of GRB10

GRB10 exists in solution as an oligomer, with studies suggesting it can form both dimers and potentially tetramers. nih.gov The dimerization of GRB10 is primarily mediated by the self-association of its C-terminal SH2 domain. nih.govnih.govsysdude.com The crystal structure of the GRB10 SH2 domain reveals a non-covalent dimer, with the interface formed by residues in and flanking the C-terminal alpha-helix. nih.govsysdude.com These residues are conserved within the GRB7/10/14 family but not in other SH2 domains. nih.govsysdude.com

The dimerization of the SH2 domain is functionally significant as it influences ligand specificity. The structure of the dimer creates a binding pocket that is well-suited for interacting with the phosphorylated activation loops of the two beta subunits of the dimeric insulin and IGF-1 receptors. nih.govsysdude.com Mutation of key residues in the dimer interface, such as Phe-515, results in a monomeric SH2 domain, confirming the importance of this interface for dimerization. sysdude.com While the SH2 domain is a primary driver of dimerization, other regions of the GRB10 protein, including the N-terminal region and the PH and BPS domains, may also be involved in the formation of higher-order oligomers. nih.gov

Oligomeric StateMediating Domain(s)Functional ImplicationReference
DimerSH2 DomainFavors binding to dimeric receptor tyrosine kinases like the insulin and IGF-1 receptors; influences ligand specificity. nih.govnih.govsysdude.com
Tetramer (putative)N-terminal region, PH domain, BPS-SH2 domainsMay be involved in forming larger signaling complexes. nih.gov

Pathophysiological Implications of Grb10 Dysregulation in Disease Models

Role in Cancer Progression and Tumorigenesis (in vitro and animal models)

The role of GRB10 in cancer is multifaceted, with studies demonstrating that it can function as either an oncogene or a tumor suppressor depending on the specific type of cancer. nih.govashpublications.orgnih.gov

Modulation of Cell Proliferation and Migration in Cancer Models

In vitro and in vivo studies have shown that GRB10 significantly influences key characteristics of cancer cells, such as their ability to proliferate and migrate.

In glioma models, silencing the expression of GRB10 has been demonstrated to inhibit cell growth, colony formation, invasion, and migration. nih.govnih.gov Specifically, knockdown of GRB10 in U251 and SHG44 glioma cell lines significantly impaired cell proliferation and invasion. nih.gov Furthermore, cell cycle analysis revealed that reducing GRB10 expression can inhibit glioma cells from entering the G2/M phase from the S phase, thereby reducing proliferation. nih.govresearchgate.netresearchgate.net

Similar effects have been observed in gastric cancer models. Knockdown of GRB10 in the SGC-7901 gastric cancer cell line resulted in a significant reduction in the cells' proliferative and migratory capabilities. nih.gov Conversely, overexpression of GRB10 in the MGC-803 cell line enhanced these abilities. nih.gov In a mouse xenograft model, tumors formed from gastric cancer cells with GRB10 knockdown grew at a significantly slower rate, confirming its role in promoting tumor progression in vivo. nih.govnih.govimpactaging.com

The role in leukemia cell proliferation appears more complex. Some studies indicate that GRB10 overexpression, particularly in the context of Fms-like tyrosine kinase 3 (FLT3) mutations, leads to aberrant cell proliferation in acute myeloid leukemia (AML). nih.gov However, other research suggests a tumor-suppressive role, where silencing GRB10 in human AML cell lines (Kasumi-1, THP-1, and OCI-AML3) actually increased their proliferation and colony-forming capacity. ashpublications.org

Cancer ModelExperimental ApproachKey Findings on Proliferation & MigrationReference(s)
Glioma Knockdown of GRB10 in U251 & SHG44 cell lines- Inhibited cell growth, colony formation, invasion, and migration.- Arrested cell cycle in the S phase. nih.gov
Xenograft model with U251 cells- Reduced tumor size, volume, and weight. nih.gov
Gastric Cancer Knockdown of GRB10 in SGC-7901 cells- Significantly reduced cell proliferation and migration. nih.gov
Overexpression of GRB10 in MGC-803 cells- Increased cell proliferation and migration. nih.gov
Xenograft model with SGC-7901 cells- Significantly reduced tumor growth rate. nih.govimpactaging.com
Acute Myeloid Leukemia (AML) Silencing of GRB10 in Kasumi-1, THP-1, OCI-AML3 cells- Increased proliferation and colony-forming capacity. ashpublications.org
Overexpression of GRB10- Suppressed human AML cell growth. ashpublications.org
Association with FLT3-ITD mutation- Increased FLT3-ITD-mediated cell proliferation. nih.gov

GRB10 as a Potential Oncogene or Tumor Suppressor in Specific Cancer Types

The function of GRB10 as either promoting or suppressing tumors is highly dependent on the cellular context.

Glioma: In glioma, the most common malignant tumor of the central nervous system, GRB10 is considered a novel oncogene. nih.govnih.gov Studies using data from The Cancer Genome Atlas (TCGA), Chinese Glioma Genome Atlas (CGGA), and Gene Expression Omnibus (GEO) databases have shown that the expression level of GRB10 is positively correlated with the histological grade of gliomas. nih.govresearchgate.net Patients with higher-grade tumors exhibit higher expression of GRB10, and this high expression is associated with poorer survival. nih.gov These findings suggest GRB10 plays a vital role in promoting glioma progression and could serve as a potential prognostic marker. nih.govresearchgate.netnih.gov

Leukemia: The role of GRB10 in leukemia is debated, with different studies pointing to opposite functions. Some research indicates that GRB10 expression is upregulated in acute myeloid leukemia (AML), especially in patients with FLT3-ITD mutations, and that it promotes cell survival and proliferation, suggesting an oncogenic role. nih.govnih.gov In stark contrast, another study identified GRB10 as a powerful tumor suppressor in AML. ashpublications.org This research showed that deleting the maternal allele of Grb10 in a mouse model of AML significantly decreased survival, while silencing GRB10 in human AML cell lines enhanced their proliferation. ashpublications.org This suggests that loss of GRB10 function contributes to leukemia progression. ashpublications.org

Prostate Cancer: In prostate cancer models, evidence points towards GRB10 acting as a tumor suppressor. researchgate.net A significant decrease in GRB10 mRNA and protein expression was observed in prostate cancer cell lines compared to normal prostate epithelial cells. researchgate.net Analysis of human prostate cancer tissues showed a loss of GRB10 expression that correlated with increasing tumor grade and stage. researchgate.net

Involvement in Metabolic Disorders (in animal models)

Animal models have been instrumental in demonstrating the critical role of GRB10 in regulating glucose homeostasis and its involvement in metabolic disorders.

Insulin (B600854) Resistance and Glucose Intolerance Models

GRB10 is recognized as a negative regulator of insulin signaling. nih.govnih.govnih.gov Animal models with altered GRB10 expression have provided significant insights into its metabolic function.

Mice with a disruption of the Grb10 gene (knockout mice) exhibit improved whole-body glucose tolerance and enhanced insulin sensitivity. nih.govoup.comoup.com These animals also show an altered body composition, with increased muscle mass and reduced adiposity. nih.govnih.govoup.com The enhanced insulin action is observed in key metabolic tissues like skeletal muscle and adipose tissue. oup.com Mechanistically, GRB10 can bind to the insulin receptor, inhibiting its signaling cascade to downstream proteins like IRS-1. nih.govnih.gov

Conversely, transgenic mice that overexpress GRB10 display postnatal growth retardation, glucose intolerance, and insulin resistance. nih.gov Furthermore, pancreas-specific deletion of Grb10 in mice leads to an increase in pancreatic β-cell mass, enhanced insulin secretion, and improved glucose tolerance, highlighting its role in regulating pancreas function. diabetesjournals.org These findings collectively indicate that GRB10 acts as an inhibitor of insulin action and that its dysregulation can contribute to metabolic states like insulin resistance. nih.govnih.gov

Animal ModelGRB10 AlterationKey Metabolic PhenotypeReference(s)
MouseGlobal Grb10 gene disruption (knockout)- Improved glucose tolerance and insulin sensitivity.- Increased muscle mass, reduced adiposity. nih.govnih.govoup.com
MouseTransgenic overexpression of Grb10- Glucose intolerance and insulin resistance.- Postnatal growth retardation. nih.gov
MousePancreas-specific Grb10 deletion- Increased β-cell mass and insulin secretion.- Improved glucose tolerance. diabetesjournals.org
MouseDual Grb10 and Grb14 disruption- Significantly improved glucose tolerance compared to single knockouts or wild-type. oup.com

Diabetes-Associated Cognitive Impairment in Animal Models

GRB10's role as a suppressor of the insulin-like growth factor-1 receptor (IGF1R) pathway links it to the neuropathology of diabetes-associated cognitive impairment. nih.gov The IGF1R signaling pathway is crucial for neuronal health, and its disruption is implicated in cognitive decline. nih.gov

In a streptozotocin (B1681764) (STZ)-induced diabetic mouse model, an increased level of GRB10-Interacting GYF Protein 2 (GIGYF2) was observed in the hippocampus. nih.gov This increase was correlated with a decrease in the phosphorylation of IGF1R and its downstream targets, AKT and ERK1/2, leading to cognitive dysfunction. nih.gov While knockdown of GIGYF2 in the hippocampus reversed these effects and ameliorated cognitive impairment, it did not have an obvious effect on Grb10 expression itself, suggesting a complex interaction. nih.gov However, GRB10 is known as a key regulator in this pathway, and its elevated expression in other diabetic complications, such as diabetic nephropathy, has been shown to suppress IGF-1/IGF-1R signaling. nih.govnih.gov This suggests that dysregulation of the GRB10/GIGYF2/IGF1R signaling axis may contribute to the development of diabetes-associated cognitive disorders. nih.gov

Association with Developmental Growth Syndromes (e.g., Silver-Russell Syndrome in models)

GRB10 is an imprinted gene, meaning its expression is dependent on which parent it is inherited from. pnas.orgpnas.org This characteristic is central to its association with developmental growth disorders like Silver-Russell Syndrome (SRS). SRS is a congenital disorder characterized by severe intrauterine growth retardation. chromodisorder.orgnih.gov

The human GRB10 gene is located on chromosome 7p12, a critical region for SRS. pnas.orgnih.gov About 10% of SRS cases are caused by maternal uniparental disomy for chromosome 7 (mUPD7), where the individual inherits both copies of chromosome 7 from their mother. chromodisorder.orgnih.gov

Studies in mouse models have established that Grb10 is a potent growth inhibitor. pnas.orgnih.gov The gene is predominantly expressed from the maternally inherited allele in most tissues. pnas.orgpnas.org Consistent with this, mouse models with a disruption of the maternal Grb10 allele exhibit significant overgrowth of both the embryo and placenta, resulting in newborns that are about 30% larger than their normal littermates. pnas.orgnih.gov

Conversely, an increased dosage of the maternally expressed GRB10, such as in cases of mUPD7 or maternal duplications of the 7p12 region, is believed to contribute to the growth restriction seen in SRS patients. pnas.orgchromodisorder.orgnih.gov While the exact mechanisms are still being unraveled and other genes may be involved, evidence from animal models strongly supports a critical role for the overexpression of maternal GRB10 in the pathophysiology of Silver-Russell Syndrome. pnas.orgnih.govresearchgate.net

Contributions to Neurological Dysfunction in Animal Models

The dysregulation of Growth factor receptor-bound protein 10 (Grb10), particularly the paternal allele which is predominantly expressed in the central nervous system, has been linked to distinct neurological and behavioral phenotypes in various animal models. nih.govresearchgate.net Research has primarily focused on rodent models, with emerging data from other species like zebrafish providing complementary insights. These studies collectively suggest a critical role for Grb10 in modulating social behaviors and regulating brain growth, without inducing overt anatomical abnormalities in the central nervous system. nih.govpnas.org

More recent and systematic studies of Grb10+/p mice have challenged the notion of simple social dominance, suggesting instead that a lack of paternal Grb10 expression leads to instability in social behaviors. nih.govnih.gov These studies, which assessed both male and female mice at various ages, found that while group-housed Grb10+/p mice did not consistently display enhanced social dominance, their presence in a cage was associated with a lack of the typical correlation between different measures of social rank. nih.govnih.gov Furthermore, the social phenotype appears to be significantly influenced by environmental factors such as social isolation. nih.gov Interestingly, the effect of social isolation on dominance-related behaviors in Grb10+/p mice has yielded conflicting results across different studies, highlighting the complexity of Grb10's role in behavior. bath.ac.uk

While gross anatomical changes in the brains of Grb10+/p mice have not been reported, recent findings indicate that paternal Grb10 acts as a negative regulator of brain growth. world-wide.org Mice lacking paternal Grb10 expression were found to have significantly greater brain weight and volume, with these differences becoming more pronounced with age. world-wide.org The cellular mechanisms underlying this increased brain growth are currently under investigation, with a focus on potential effects on myelination and oligodendrocytes, as neuronal and glial cell densities appeared to be unchanged. world-wide.org

In addition to its role in social behavior and brain growth, Grb10 has been implicated in the regulation of leptin signaling in specific hypothalamic neurons. springernature.com Studies have shown that Grb10 can enhance leptin signaling in AgRP and POMC neurons, which are crucial for maintaining energy balance. springernature.com While these findings are primarily related to metabolic regulation, the modulation of neuronal activity in the hypothalamus could have broader implications for behavior.

Research in other animal models, such as zebrafish, has provided further evidence for the role of Grb10 in growth. Knockdown of GRB10 in zebrafish embryos resulted in a dose-dependent overgrowth, including a proportional increase in head size. eurospe.orgresearchgate.net These findings in a non-mammalian vertebrate model support the conserved function of Grb10 as a negative regulator of growth.

The following table summarizes key research findings on the neurological implications of GRB10 dysregulation in animal models:

Animal Model Genotype/Condition Key Findings Research Focus
Mouse Paternal Grb10 knockout (Grb10+/p) Initially reported as increased social dominance. pnas.org Social Behavior
Mouse Paternal Grb10 knockout (Grb10+/p) Later studies suggest instability in social behaviors rather than clear dominance. nih.govnih.gov Social Behavior
Mouse Paternal Grb10 knockout (Grb10+/p) under social isolation Conflicting results on the emergence of a dominance phenotype. nih.govbath.ac.uk Social Behavior
Mouse Paternal Grb10 knockout (Grb10+/p) Increased brain weight and volume with age; no change in neuron or glial cell density. world-wide.org Brain Growth
Mouse Ablation of Grb10 in AgRP neurons Promotes weight gain by attenuating energy expenditure and diminishing leptin sensitivity. springernature.com Neurometabolism
Mouse Overexpression of Grb10 in POMC neurons Facilitates leptin-evoked depolarization. springernature.com Neurometabolism
Zebrafish GRB10 knockdown (morpholino) Dose-dependent overgrowth, including increased head size. eurospe.orgresearchgate.net Growth and Development

Advanced Methodologies and Experimental Models in Grb10 Research

Genetic Manipulation in Model Organisms (e.g., GRB10 knockout and transgenic mice)

Genetic manipulation in model organisms, particularly mice, has been a cornerstone of GRB10 research, providing crucial insights into its physiological functions.

GRB10 Knockout Mice: The generation of GRB10 knockout (KO) mice has been a pivotal development. Disruption of the Grb10 gene in mice has been shown to result in significant overgrowth of the embryo and placenta. oup.comdiabetesjournals.orgnih.gov For instance, global disruption of the maternal Grb10 allele leads to fetal and placental overgrowth. nih.gov Adult GRB10 KO mice exhibit increased body weight, which is attributed to an increase in lean muscle mass and reduced adiposity. oup.comdiabetesjournals.orgnih.govpnas.org These mice also display improved glucose tolerance and insulin (B600854) sensitivity. nih.gov Studies on pancreas-specific GRB10 deletion have revealed increased insulin production and improved glucose tolerance. pnas.org Furthermore, muscle-specific ablation of Grb10 is sufficient to increase muscle size and enhance glucose uptake into muscles. oup.com Interestingly, paternal knockout of Grb10 does not lead to overgrowth in the central nervous system but has been associated with altered social behaviors. pnas.orgnih.gov More detailed analyses of paternal knockout mice suggest effects on the stability of social behavior rather than social dominance per se. nih.govbiorxiv.org

Transgenic Mice: In contrast to knockout models, transgenic mice overexpressing GRB10 exhibit postnatal growth retardation, glucose intolerance, and insulin resistance. pnas.orgnih.gov These findings reinforce the role of GRB10 as a negative regulator of growth and insulin signaling pathways. pnas.orgnih.gov High levels of GRB10 expression in the pancreas of transgenic mice have been linked to severe atrophy of pancreatic acinar cells. nih.gov

Other Model Organisms: Beyond mice, zebrafish have been utilized as a vertebrate model to study GRB10 function. researchgate.net Generating GRB10-deficient zebrafish through morpholino injection resulted in a dose-dependent overgrowth phenotype, supporting its role as a growth suppressor. researchgate.net

Table 1: Phenotypes Observed in Genetically Modified GRB10 Mouse Models

Model Genetic Modification Key Phenotypes References
Global Knockout Disruption of the Grb10 gene Embryonic and placental overgrowth, increased muscle mass, reduced adiposity, improved glucose tolerance and insulin sensitivity. oup.comdiabetesjournals.orgnih.govnih.govpnas.org
Muscle-Specific Knockout Cre-lox mediated deletion of Grb10 in muscle Increased muscle size, enhanced muscle glucose uptake. oup.com
Pancreas-Specific Knockout Cre-lox mediated deletion of Grb10 in pancreas Increased insulin production, improved glucose tolerance. pnas.org
Paternal Allele Knockout Specific deletion of the paternal Grb10 allele No central nervous system overgrowth, altered social behavior. pnas.orgnih.govbiorxiv.org
Transgenic Overexpression Overexpression of the Grb10 gene Postnatal growth retardation, glucose intolerance, insulin resistance, pancreatic acinar cell atrophy. pnas.orgnih.gov

Cellular Models for Studying GRB10 Function (e.g., primary cells, immortalized cell lines)

Cellular models have been indispensable for elucidating the molecular mechanisms of GRB10 action at the cellular level.

Primary Cells: Primary cells isolated directly from tissues provide a physiologically relevant system to study GRB10.

Primary Muscle Cells: Studies using primary muscle cells from GRB10 knockout mice have shown increased rates of proliferation and differentiation. nih.gov These cells also exhibit higher basal glucose uptake and enhanced insulin signaling. nih.gov

Primary Neuronal and Glial Cultures: Research on primary neuronal cultures has been important for understanding the paternal-specific expression of GRB10 in the nervous system. pnas.orgnih.gov These studies have highlighted the challenges of studying neuronal GRB10 due to the mixed population of cells in these cultures. pnas.orgnih.gov

Hematopoietic Stem and Progenitor Cells: Investigations using hematopoietic stem cells from mice with maternal deletion of Grb10 have demonstrated an increased repopulating capacity and self-renewal. nih.gov

Immortalized Cell Lines: A variety of immortalized cell lines have been employed to investigate GRB10's role in specific signaling pathways through overexpression or knockdown studies. Commonly used cell lines include:

HEK293 cellsignal.com

COS cellsignal.com

CHO (Chinese Hamster Ovary) cells nih.govnih.gov

NIH/3T3 cells cellsignal.com

HeLa cells nih.govnih.gov

Mouse embryo fibroblasts (R-/IR) researchgate.net

These cell lines have been instrumental in demonstrating that GRB10 can modulate insulin receptor signaling, affect the phosphorylation of downstream targets like Akt, and influence receptor degradation. cellsignal.comnih.govnih.govcellsignal.comnih.gov

Biochemical and Molecular Biology Techniques for Interaction and Pathway Analysis

A range of biochemical and molecular biology techniques have been crucial for dissecting the molecular interactions and signaling pathways involving GRB10.

Immunoprecipitation (IP) followed by Western blotting is a widely used technique to study protein-protein interactions and protein expression levels. In GRB10 research, this method has been used to:

Confirm the interaction of GRB10 with various receptor tyrosine kinases, such as the insulin receptor and platelet-derived growth factor receptor β (PDGFRβ). nih.gov

Identify interacting partners of GRB10, such as the E3 ubiquitin ligase Nedd4. researchgate.net

Analyze the phosphorylation status of GRB10 and its downstream signaling molecules like Akt. cellsignal.com

Detect the levels of GRB10 protein in different tissues and cell lysates from knockout and transgenic models. nih.govptglab.comnih.gov

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions. youtube.comyoutube.comyoutube.com This method has been successfully applied in GRB10 research to identify novel interacting proteins. nih.govnih.gov For example, a Y2H screen was used to isolate a cDNA clone for the C2 domain of mouse Nedd4 as an interactor of mouse Grb10. researchgate.net The Y2H system has also been utilized to demonstrate the interaction between the isolated SH2 domain of Grb14 (a close homolog of Grb10) and the activated insulin receptor. nih.gov

Technologies that allow for the specific silencing or editing of genes have revolutionized the study of protein function.

RNA Interference (RNAi): RNAi, using small interfering RNA (siRNA) or short hairpin RNA (shRNA), has been employed to suppress GRB10 expression in various cell lines. nih.govnih.gov These studies have shown that knocking down GRB10 can lead to enhanced insulin and IGF-1 signaling. nih.gov For instance, suppressing endogenous GRB10 expression in HeLa cells led to increased insulin receptor protein levels. nih.gov

CRISPR-Cas9 Approaches: The CRISPR-Cas9 system provides a precise and efficient tool for gene editing, including gene knockout. nih.gov CRISPR/Cas9-based knockout plasmids and all-in-one AAV vectors specific for the GRB10 gene are commercially available for use in mouse and rat models, facilitating the creation of new knockout models and cell lines for research. abmgood.comscbt.comabmgood.com

Structural Biology Approaches for GRB10 Domain Analysis

Structural biology techniques, particularly X-ray crystallography, have provided atomic-level insights into the architecture of GRB10 domains, which is crucial for understanding their function.

The crystal structure of the Src homology 2 (SH2) domain of GRB10 has been determined, revealing that it crystallizes as a dimer. nih.gov This dimeric arrangement is thought to be important for its interaction with dimeric receptors like the insulin receptor. nih.gov

The crystal structure of the Ras-associating (RA) and pleckstrin-homology (PH) domains of GRB10 has also been solved. nih.gov This study revealed that these two domains, along with an intervening linker, form an integrated, dimeric structural unit. nih.gov This integrated structure is proposed to optimize the binding of small GTPases at the plasma membrane. nih.gov

These structural studies provide a framework for understanding how GRB10 interacts with its binding partners and how these interactions are regulated.

Future Directions and Emerging Research Avenues for Growth Factor Receptor Bound Protein 10

Elucidating Context-Dependent and Isoform-Specific Functions of GRB10

A primary challenge in GRB10 research is its context-dependent functionality, which appears to be intricately linked to the expression of different isoforms. GRB10 is encoded by a complex, imprinted gene, leading to parent-of-origin-specific expression. In most non-neuronal tissues in mice, the maternal allele is expressed, acting as a potent growth suppressor. nih.govpnas.org Conversely, the paternal allele is predominantly expressed in specific neuronal populations, where it is critical for normal adult behavior, such as social dominance. nih.govnih.govpnas.org

Future research must focus on dissecting how this tissue- and allele-specific expression dictates the protein's function. It is speculated that the paternally expressed transcript may encode a unique GRB10 protein isoform with distinct roles in neurons. nih.gov Numerous truncated isoforms, particularly from the neuronal-specific promoter, have been identified in public datasets, but their functional significance remains unknown. nih.gov

Key Research Questions:

What are the precise functional differences between the major maternally expressed GRB10 isoform and the various paternally expressed neuronal isoforms?

How do different cellular environments (e.g., metabolic tissues vs. central nervous system) influence the function of the same GRB10 isoform?

Do specific isoforms have preferential binding partners that dictate their downstream effects?

Conflicting reports on whether GRB10 has a positive or negative effect on insulin (B600854) signaling may be attributable to the overexpression of different isoforms in various cell types. nih.gov Therefore, systematic characterization of each isoform's expression pattern, protein-protein interaction network, and functional impact in relevant physiological contexts is a critical next step.

Deeper Understanding of GRB10 Regulatory Mechanisms and Interactome

The regulation of GRB10 expression and function is multi-layered, involving epigenetic modifications, post-translational modifications, and a dynamic network of protein interactions. The gene's imprinted expression is controlled by an Imprinting Control Region (ICR) that is differentially methylated on the parental chromosomes. pnas.org On the paternal allele, the binding of the protein CTCF to the unmethylated ICR is thought to act as a repressor of the major promoter. pnas.org

Beyond epigenetics, post-translational modifications are crucial. For instance, the mTORC1 complex phosphorylates and stabilizes GRB10, which in turn leads to feedback inhibition of the PI3K/AKT and MAPK signaling pathways. nih.govresearchgate.net Phosphorylation also governs GRB10's interaction with other proteins, such as the 14-3-3 family of regulatory proteins. johnshopkins.edu

A comprehensive mapping of the GRB10 interactome in different tissues is essential. While a number of binding partners are known, their significance in specific contexts, particularly in neurons, is poorly understood. pnas.org

Table 1: Known GRB10 Interacting Proteins and Future Research Focus

Interacting Protein Known Role of Interaction Future Research Direction
Insulin Receptor (IR) GRB10 binds to the activated IR, inhibiting its kinase activity. nih.govnih.gov Defining how this interaction is modulated by different GRB10 isoforms and other signaling inputs.
IGF-1 Receptor (IGF1R) GRB10 binds and can mediate the degradation of IGF1R. nih.gov Clarifying the physiological contexts where GRB10-mediated regulation of IGF1R is most critical.
mTORC1 mTORC1 phosphorylates GRB10, leading to its stabilization. researchgate.net Investigating the full extent of this feedback loop in various metabolic states and diseases.
14-3-3 proteins Binds to phosphorylated GRB10, potentially regulating its activity or localization. johnshopkins.edu Elucidating how the GRB10/14-3-3 complex influences downstream signaling events.
NEDD4 An E3 ubiquitin ligase that interacts with GRB10 to mediate receptor degradation. nih.gov Identifying all receptor targets of the GRB10-NEDD4 complex.

| Leptin Receptor (LEPR) | GRB10 binds directly to the leptin receptor to enhance its signaling. bionity.com | Investigating the structural basis of this interaction and its role in regulating mood and emotional states. bionity.comsciencedaily.com |

Future work should aim to dissect the interplay between DNA methylation, histone modifications, and transcription factors like CTCF at the GRB10 locus. pnas.org Furthermore, large-scale phosphoproteomic and protein-protein interaction studies will be invaluable for building a complete picture of the GRB10 regulatory network.

Exploration of GRB10's Role in Underexplored Biological Systems and Processes

While GRB10's role in metabolism and growth is well-documented, its function in other biological systems remains largely unexplored. The nervous system, in particular, represents a significant frontier. The specific expression of the paternal GRB10 allele in neurons is linked to complex behaviors, but the underlying molecular mechanisms are still unclear. nih.gov Recent findings have uncovered a novel role for GRB10 in the brain, where it promotes the activity of the hormone leptin, a key regulator of appetite and energy expenditure. bionity.comsciencedaily.com This discovery opens up new avenues for investigating GRB10's involvement in energy homeostasis and mood regulation. sciencedaily.com

The pancreas is another area of growing interest. Pancreas-specific deletion of GRB10 in mice leads to increased β-cell mass, enhanced insulin secretion, and improved glucose tolerance, suggesting a critical local role in pancreas growth and function. diabetesjournals.org

Emerging areas for investigation should include:

Cardiovascular System: Given its interaction with receptors like PDGFRβ, GRB10 may play a role in vascular development and function. pnas.org

Immune System: Adapter proteins are central to immune cell signaling. Investigating GRB10 expression and function in various immune cell types could reveal novel roles in immune response and inflammation.

Placental Biology: GRB10 deficiency results in increased placental size and efficiency, highlighting its importance in feto-placental growth dynamics. nih.gov Further research is needed to understand the specific pathways it governs in this context.

Mechanistic Insights into GRB10's Dual Regulatory Functions

One of the most enigmatic aspects of GRB10 is its ability to function as both a positive and a negative regulator of signaling pathways. nih.gov It is widely recognized as an inhibitor of the insulin and IGF-1 receptors. nih.gov However, some studies have reported a stimulatory role in mitogenesis mediated by PDGF, IGF-I, and insulin, depending on the cellular context. nih.govresearchgate.net

This duality suggests that GRB10 is not a simple inhibitor but a sophisticated signaling modulator. Its function may be determined by:

The specific isoform expressed.

Its oligomerization state (e.g., dimer vs. tetramer). nih.gov

The specific receptor it interacts with.

The availability of other binding partners.

For example, GRB10 could act as an inhibitor by directly blocking the catalytic activity of a receptor or by preventing substrate access. researchgate.net Alternatively, it could act as a positive adapter by recruiting other signaling molecules to the receptor complex. nih.gov It has been proposed that the balance of various signaling mediators within a cell determines whether the ultimate output of GRB10 expression is stimulatory or inhibitory. researchgate.net Future structural and functional studies are needed to understand how GRB10 can switch between these opposing roles.

Investigation of GRB10 Pathway Components as Potential Mechanistic Targets in Disease Models

The central role of GRB10 in key signaling pathways makes it and its associated proteins attractive targets for therapeutic intervention in a range of diseases.

Obesity and Type 2 Diabetes: Recent findings that enhancing GRB10 in the brain promotes leptin signaling and weight loss in mice suggest that GRB10 activators could be a novel approach for treating obesity. bionity.comsciencedaily.com Conversely, pancreas-specific inhibition of GRB10, which leads to increased β-cell mass and insulin secretion, could be a strategy for treating diabetes. diabetesjournals.org These opposing, tissue-specific goals highlight the need for highly targeted therapeutic approaches.

Cancer: GRB10 expression is frequently downregulated in some cancers, and its loss can be mutually exclusive with the loss of the tumor suppressor PTEN, suggesting GRB10 may function as a tumor suppressor. researchgate.net Its role as a negative regulator of growth factor receptors that are often overactive in cancer supports this hypothesis. nih.gov Targeting the GRB10 pathway could therefore be a viable anti-cancer strategy.

Growth Disorders: In humans, the GRB10 gene is located in a chromosomal region associated with Silver-Russell syndrome, a condition characterized by severe growth retardation. pnas.org Given that maternal duplication of this region is found in some patients, over-dosage of the maternally expressed, growth-inhibiting GRB10 is a plausible underlying cause. pnas.org Understanding how to modulate GRB10 activity could offer therapeutic avenues for such growth disorders.

Future research should focus on developing disease models to test the therapeutic potential of modulating the GRB10 pathway. This includes searching for small molecules or biologics that can either enhance or inhibit GRB10 function or its interaction with specific partners in a tissue-selective manner. A greater understanding of the signaling pathways GRB10 acts on in vivo is a prerequisite for the development of such targeted molecules. diabetesjournals.org

Table 2: Potential Therapeutic Strategies Targeting the GRB10 Pathway

Disease Therapeutic Strategy Rationale
Obesity Enhance GRB10 activity in the brain. Promotes leptin signaling, decreases food intake, and increases energy expenditure. bionity.comsciencedaily.com
Type 2 Diabetes Inhibit GRB10 activity in the pancreas. Increases β-cell mass and insulin secretion, improving glucose tolerance. diabetesjournals.org
Cancer Restore or enhance GRB10 function. GRB10 acts as a negative regulator of growth and key oncogenic signaling pathways (e.g., PI3K/AKT). nih.govresearchgate.net

| Silver-Russell Syndrome | Inhibit GRB10 activity. | To counteract the growth-inhibiting effects potentially caused by GRB10 over-dosage. pnas.org |

Q & A

Q. What is the primary functional role of GRB10 in cellular signaling pathways?

GRB10 acts as an adaptor protein, linking receptor tyrosine kinases (RTKs) to downstream signaling pathways such as PI3K/AKT and MAPK/ERK. Its SH2 domain binds phosphorylated tyrosine residues on activated receptors, while its proline-rich regions recruit effector proteins (e.g., SOS1, GAB1) to propagate signals . Methodologically, RNAi knockdown or CRISPR-Cas9 knockout models are used to dissect its role in receptor internalization and signal modulation .

Q. Which experimental models are most suitable for studying GRB10's role in vivo?

Mouse models, particularly conditional knockouts (e.g., tissue-specific deletions), are optimal for studying GRB10's role in fetal growth and metabolic regulation. For example, ImprintedGrb10 knockout mice revealed its independent regulation of placental and embryonic growth via insulin/IGF signaling . In vitro models include HEK293T or MCF-7 cells transfected with GRB10 mutants to assess phosphorylation-dependent interactions .

Q. How can researchers systematically identify GRB10 interaction partners?

Co-immunoprecipitation (Co-IP) coupled with mass spectrometry is standard for mapping interactomes. Yeast two-hybrid screens and proximity-dependent biotinylation (BioID) are also effective. For example, GRB10’s interaction with amyloid beta precursor protein (APP) was identified through Co-IP, suggesting a role in amyloid-beta processing .

Advanced Research Questions

Q. What molecular mechanisms underlie GRB10's dual role as a tumor suppressor and oncogene?

Context-dependent roles arise from tissue-specific isoforms (e.g., GRB10γ in muscle vs. GRB10α in brain) and competing interactions with RTKs (e.g., IGF1R vs. EGFR). Experimental strategies include isoform-specific knockdowns and phosphoproteomic profiling to map differential signaling outcomes. Contradictory data may stem from overexpression artifacts; thus, endogenous tagging (e.g., GFP-GRB10 knock-in) is recommended .

Q. How can contradictory findings about GRB10's role in growth regulation be resolved?

Discrepancies in fetal growth studies (e.g., placental vs. embryonic effects) may reflect maternal vs. paternal allele-specific expression (genomic imprinting). Researchers should perform allele-specific RNA-seq and chromatin conformation assays (Hi-C) to assess imprinting dynamics. Comparative analysis of Grb10<sup>+/−</sup> and Grb10<sup>−/−</sup> models can clarify dose-dependent effects .

Q. What experimental designs are optimal for studying GRB10's tissue-specific roles in metabolic diseases?

Use tissue-specific Cre-lox models (e.g., Adipoq-Cre for adipocytes) to delete GRB10 in metabolic tissues. Pair this with hyperinsulinemic-euglycemic clamps to assess insulin sensitivity. Single-cell RNA-seq of pancreatic islets from GRB10-deficient mice can reveal β-cell dysfunction mechanisms .

Q. Which bioinformatics tools are best suited for analyzing GRB10's interactome in disease contexts?

STRING-DB and GeneMANIA are ideal for predicting GRB10 interaction networks. For Alzheimer’s disease, integrate GRB10-APP interaction data (e.g., from pull-down assays) with amyloid-beta pathway enrichment analysis using KEGG or Reactome .

Q. What epigenetic mechanisms regulate GRB10 expression across developmental stages?

DNA methylation at the GRB10 differentially methylated region (DMR) controls imprinting. Bisulfite sequencing of placental vs. embryonic tissues and ChIP-seq for H3K27ac can identify regulatory elements. CRISPR-dCas9-mediated methylation editing validates functional DMRs .

Data Contradiction and Validation Strategies

  • Conflicting reports on GRB10’s role in cancer : Validate findings using patient-derived xenografts (PDXs) with GRB10 overexpression/knockdown and correlate with clinical metadata (e.g., TCGA survival data).
  • Discrepant interactome datasets : Apply orthogonal validation (e.g., cross-linking MS vs. AP-MS) and filter low-confidence interactions using SAINTexpress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.